molecular formula C6H3Cl3 B7770029 1,2,3-Trichlorobenzene CAS No. 51703-47-0

1,2,3-Trichlorobenzene

Cat. No.: B7770029
CAS No.: 51703-47-0
M. Wt: 181.4 g/mol
InChI Key: RELMFMZEBKVZJC-UHFFFAOYSA-N
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Description

1,2,3-trichlorobenzene appears as a white solid with a sharp chlorobenzene odor. Insoluble in water and denser than water. Hence sinks in water. Melting point 63-64 °C (145-147 °F).
Trichlorobenzenes are human-made compounds that occur in three different chemical forms. Although they have the same molecular weight and molecular formula, they differ structurally by where the chlorine atoms are attached to the benzene ring. Compounds like these are referred to as isomers. 1,2,3-Trichlorobenzene and 1,3,5-trichlorobenzene are colorless solids, while 1,2,4-trichlorobenzene is a colorless liquid. Although the three isomers of trichlorobenzenes have the same molecular weight and formula, they each may have different chemical and toxicological properties. Trichlorobenzenes have primarily been used as solvents and chemical intermediates to produce other compounds. In the past, mixed isomers of trichlorobenzene had been used for termite control, but this is not a current use. One of the isomers (1,2,4-trichlorobenzene) is produced in large quantities and is used as a solvent to dissolve such special materials as oils, waxes, resins, greases, and rubber. It is also frequently used to produce dyes and textiles. The other two isomers, 1,2,3-trichlorobenzene and 1,3,5-trichlorobenzene, are produced in lower quantities and have fewer uses.
1,2,3-trichlorobenzene is a trichlorobenzene carrying chloro substituents at positions 1, 2 and 3.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3-trichlorobenzene
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InChI

InChI=1S/C6H3Cl3/c7-4-2-1-3-5(8)6(4)9/h1-3H
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InChI Key

RELMFMZEBKVZJC-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)Cl
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Molecular Formula

C6H3Cl3
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DSSTOX Substance ID

DTXSID8026193
Record name 1,2,3-Trichlorobenzene
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Molecular Weight

181.4 g/mol
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Physical Description

1,2,3-trichlorobenzene appears as a white solid with a sharp chlorobenzene odor. Insoluble in water and denser than water. Hence sinks in water. Melting point 63-64 °C (145-147 °F)., White solid; [Hawley] White crystalline solid; [MSDSonline], WHITE CRYSTALS WITH CHARACTERISTIC ODOUR.
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Boiling Point

424 to 426 °F at 760 mmHg (NTP, 1992), 218.5 °C
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Flash Point

234.9 °F (NTP, 1992), 113 °C, 112.7 °C (closed cup), 112.7 °C c.c.
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Solubility

Insoluble (NTP, 1992), Slightly soluble in ethanol; very soluble in ether and benzene, Sparingly sol in alcohol; freely sol in carbon disulfide, In water, 18 mg/L at 25 °C., Solubility in water: very poor
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Density

1.69 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.4533 g/cu cm at 25 °C, 1.45 g/cm³
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Vapor Density

6.2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 6.26
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Vapor Pressure

1 mmHg at 104 °F (NTP, 1992), 0.21 [mmHg], 0.21 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 17.3
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Color/Form

Platelets from alcohol, White crystals

CAS No.

87-61-6, 51703-47-0, 12002-48-1
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Melting Point

126.7 °F (NTP, 1992), 51.3 °C, 53.5 °C
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Foundational & Exploratory

1,2,3-trichlorobenzene CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,2,3-Trichlorobenzene: Properties, Synthesis, Analysis, and Applications

Introduction

1,2,3-Trichlorobenzene (1,2,3-TCB) is a synthetic organochlorine compound belonging to the trichlorobenzene isomer group, which also includes 1,2,4- and 1,3,5-trichlorobenzene.[1][2] While 1,2,4-trichlorobenzene is produced in the largest quantities, 1,2,3-TCB holds significance as a chemical intermediate, solvent, and historical component in industrial formulations.[2][3] It appears as a white, solid crystalline substance with a distinct aromatic, chlorobenzene-like odor.[1][4][5][6] Due to its chemical stability, low water solubility, and toxicological profile, understanding its properties, synthesis, and analytical determination is critical for researchers, environmental scientists, and professionals in chemical and materials development.[7] This guide provides a comprehensive technical overview of 1,2,3-trichlorobenzene, grounded in authoritative data and established scientific methodologies.

Chemical Identity and Molecular Structure

The unique identity of 1,2,3-trichlorobenzene is defined by its specific arrangement of three chlorine atoms on a benzene ring. This vicinal substitution pattern dictates its physical and chemical properties, distinguishing it from its other two isomers.

IdentifierValueSource
CAS Number 87-61-6[1][4][8]
IUPAC Name 1,2,3-Trichlorobenzene[4]
Synonyms vic-Trichlorobenzene, 1,2,6-Trichlorobenzene[4][9]
Molecular Formula C₆H₃Cl₃[4][8]
Molecular Weight 181.45 g/mol [4][8]
SMILES C1=CC(=C(C(=C1)Cl)Cl)Cl[4]
InChIKey RELMFMZEBKVZJC-UHFFFAOYSA-N[4][9]

Molecular Structure: The structure consists of a planar benzene ring with chlorine atoms substituted at the 1, 2, and 3 positions.

Molecular Structure of 1,2,3-Trichlorobenzene

Physicochemical Properties

The physicochemical properties of 1,2,3-TCB are fundamental to understanding its behavior in both industrial and environmental contexts. Its high melting point, low volatility compared to less chlorinated benzenes, and hydrophobicity are key characteristics.

PropertyValueSource
Appearance White crystalline solid/platelets[1][4]
Melting Point 53.5 - 64 °C[1][4][8][10]
Boiling Point 218.5 - 219 °C[1][8]
Density 1.45 - 1.69 g/cm³ (solid)[1][5]
Water Solubility 18 - 30 mg/L at 25 °C (very low)
Log Kₒw (Octanol-Water Partition Coeff.) 4.05[4]
Vapor Pressure 0.04 mmHg at 25 °C[4]
Henry's Law Constant 1.25 x 10⁻³ atm·m³/mol[4]
Flash Point 112.7 - 113 °C (closed cup)[1][8][11]

Synthesis and Industrial Production

The industrial synthesis of 1,2,3-trichlorobenzene does not typically involve direct, selective chlorination. Instead, it is most often obtained as a constituent of an isomeric mixture from two primary processes, requiring subsequent separation.

  • Dehydrohalogenation of Benzene Hexachloride (BHC): This process involves the chemical conversion of non-insecticidal isomers of BHC into a mixture of trichlorobenzenes.[1][12] The reaction typically yields a product where the 1,2,4-isomer predominates (70-80%), with smaller amounts of 1,2,3-TCB and 1,3,5-TCB.[12]

  • Chlorination of Dichlorobenzene: The catalyzed chlorination of o-dichlorobenzene also produces a mixture of 1,2,3-TCB and 1,2,4-TCB.[13]

Causality of Process Choice: These indirect routes are favored because the direct substitution of chlorine onto a benzene ring is difficult to control with high regioselectivity for the 1,2,3-pattern. The deactivating, ortho-para directing nature of the chlorine substituents makes the formation of the vicinal isomer less favorable than other isomers.

Purification: Regardless of the synthesis route, a critical downstream step is the separation of the isomers. Due to the close boiling points of the TCB isomers, this is achieved through high-efficiency fractional distillation, often requiring columns with over 60 theoretical plates to achieve high purity.[4][13]

SynthesisWorkflow cluster_synthesis Synthesis Routes cluster_reaction Core Reaction cluster_purification Downstream Processing BHC Benzene Hexachloride (BHC Isomers) Reaction Dehydrohalogenation or Chlorination BHC->Reaction DCB o-Dichlorobenzene DCB->Reaction Mixture Isomeric Mixture (1,2,4-, 1,2,3-, 1,3,5-TCB) Reaction->Mixture Generates Distillation Fractional Distillation (>60 plates) Mixture->Distillation Separated via Product Pure 1,2,3-TCB Distillation->Product Yields

General synthesis and purification workflow for 1,2,3-TCB.

Analytical Methodologies

Accurate detection and quantification of 1,2,3-trichlorobenzene, particularly at trace levels in environmental matrices, are paramount for research and regulatory monitoring. The gold-standard technique is Gas Chromatography coupled with Mass Spectrometry (GC-MS).

Experimental Protocol: Determination of 1,2,3-TCB in Sediment

This protocol describes a self-validating system for the robust analysis of 1,2,3-TCB in a complex matrix like sediment. The inclusion of a recovery standard is crucial for ensuring trustworthiness by correcting for analyte loss during sample preparation.

Step 1: Sample Preparation

  • Extraction: Weigh approximately 1-5 g of homogenized sediment into a glass vial. Add a known amount of a recovery standard (e.g., deuterated 1,2-dibromobenzene) to quantify procedural losses.[14] Add a suitable solvent mixture (e.g., hexane/acetone) and shake overnight to extract the chlorobenzenes.[14]

  • Drying & Clean-up: Decant the solvent extract and pass it through anhydrous sodium sulfate to remove residual water. To remove interfering co-extractants, pass the extract through a chromatography column packed with activated silica gel. Elemental sulfur, a common interference in sediment, can be removed by adding freshly activated copper to the column or extract.[14]

  • Concentration: Carefully evaporate the cleaned extract to a final volume of approximately 0.3-1.0 mL under a gentle stream of nitrogen.[14] This step is critical for achieving the low detection limits required for environmental analysis.

Step 2: Instrumental Analysis (GC-MS)

  • Injection: Inject a 1-2 µL aliquot of the final extract into the GC-MS system.

  • Chromatographic Separation:

    • Rationale: A capillary column with a mid-polarity stationary phase (e.g., Rtx-624, 60m length) is chosen for its ability to effectively resolve the closely eluting chlorobenzene isomers.[14]

    • Typical Oven Program: Start at 60°C, ramp at 5°C/min to 200°C, then ramp at 10°C/min to 250°C and hold.[14] This temperature program ensures separation from volatile impurities and elution of the target analytes with good peak shape.

  • Mass Spectrometric Detection:

    • Rationale: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode.[14] SIM mode significantly enhances sensitivity and selectivity compared to full-scan mode by monitoring only the characteristic ions of 1,2,3-TCB (e.g., m/z 180, 182, 145), allowing for quantification at parts-per-billion (ppb) levels.[4]

  • Quantification: Identify 1,2,3-TCB by its retention time and the correct ratio of its quantifier and qualifier ions. Quantify the concentration using a calibration curve and correct the final value based on the recovery of the internal standard.

AnalyticalWorkflow Sample Sediment Sample Spike Spike with Recovery Standard Sample->Spike Extract Solvent Extraction Spike->Extract Cleanup Silica/Copper Cleanup Extract->Cleanup Concentrate Evaporation to Final Volume Cleanup->Concentrate GCMS GC-MS Analysis (SIM Mode) Concentrate->GCMS Data Data Processing: - Identification - Quantification GCMS->Data

Analytical workflow for 1,2,3-TCB determination in sediment.

Industrial Applications and Relevance

While produced in lower volumes than its 1,2,4-isomer, 1,2,3-TCB has specific industrial uses driven by its physical properties.

  • Chemical Intermediate: It serves as a precursor in the synthesis of other chemicals, such as herbicides and 2,3-dichlorophenol.[6][7]

  • Solvent: Its high boiling point and stability make it an effective solvent for high-melting-point materials like oils, waxes, and resins.[1][2][6]

  • Dye Carrier: In the textile industry, it has been used as a dye carrier to facilitate the dyeing of polyester fibers.[6][7]

  • Heat Transfer Fluids: Its thermal stability allows for its use as a coolant and heat transfer medium in electrical installations.[1][6]

  • Historical Use: Trichlorobenzenes were historically used in combination with polychlorinated biphenyls (PCBs) as dielectric fluids in transformers and capacitors.[7]

Toxicology and Safety Profile

1,2,3-Trichlorobenzene is classified as a toxic and hazardous substance, requiring careful handling.

  • Human Health Effects: Direct information on human health effects is limited.[2][15] Exposure to vapors may cause irritation of the eyes, skin, and respiratory tract.[1][5][11] It is considered harmful if swallowed.[8]

  • Animal Studies: Toxicological studies in animals have shown that chronic exposure can lead to liver damage.[5]

  • Ecotoxicity: The compound is very toxic to aquatic life, with the potential for long-term adverse effects in the aquatic environment.[8][11]

Safe Handling Protocol:

  • Ventilation: Always handle in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11]

  • Storage: Store in a tightly closed container, separated from strong oxidants.[11]

  • Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge to sewer systems.[11]

Environmental Fate

The environmental behavior of 1,2,3-TCB is governed by its low water solubility, moderate volatility, and resistance to degradation.

  • Partitioning: When released into the environment, it strongly adsorbs to organic matter in soil and sediments.[7] This sequestration makes it less available for degradation and can create long-term reservoirs of contamination.

  • Persistence: 1,2,3-trichlorobenzene is not readily biodegradable, especially under anaerobic conditions found in deep sediment.[16][17]

  • Atmospheric Fate: It can volatilize from soil and water surfaces. The estimated atmospheric half-life is approximately 38 days, suggesting it is susceptible to long-range transport.[16]

  • Biotransformation: Under some conditions, it can undergo reductive dechlorination by microorganisms to form less chlorinated dichlorobenzene and monochlorobenzene congeners.[7][16]

Conclusion

1,2,3-Trichlorobenzene, identified by CAS number 87-61-6, is a significant organochlorine compound with distinct physicochemical properties that dictate its industrial utility and environmental behavior. While its synthesis yields isomeric mixtures requiring sophisticated purification, its application as a solvent and chemical intermediate is well-established. Its persistence in the environment and its toxicological profile necessitate the use of precise analytical methods like GC-MS for monitoring and mandate strict safety protocols for handling. A thorough understanding of this compound is essential for professionals engaged in chemical synthesis, environmental remediation, and regulatory science.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6895, 1,2,3-Trichlorobenzene. Available: [Link]

  • Environment and Climate Change Canada (2010). Fact sheet: 1,2,3-trichlorobenzene. Available: [Link]

  • Wikipedia (n.d.). 1,2,3-Trichlorobenzene. Available: [Link]

  • PrepChem (n.d.). Synthesis of 1,2,3-trichlorobenzene. Available: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR) (2014). Toxicological Profile for Trichlorobenzenes. Available: [Link]

  • National Institute of Standards and Technology (NIST) (n.d.). Benzene, 1,2,3-trichloro-. NIST Chemistry WebBook. Available: [Link]

  • Stenutz, R. (n.d.). 1,2,3-trichlorobenzene. Available: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR) (2014). Toxicological Profile for Trichlorobenzenes (Chapter 6: Environmental Fate). Available: [Link]

  • National Institute of Standards and Technology (NIST) (n.d.). Mass Spectrum for Benzene, 1,2,3-trichloro-. Available: [Link]

  • National Center for Biotechnology Information (NCBI) (n.d.). Health Effects - Toxicological Profile for Trichlorobenzenes. Available: [Link]

  • Environment Canada (1993). Priority Substances List Assessment Report: Trichlorobenzenes. Available: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR) (2014). ToxFAQs™ for Trichlorobenzenes. Available: [Link]

  • Reddit (2016). Synthesis of 1,2,3 trichlorobenzene. r/chemistry. Available: [Link]

  • Google Patents (1955). US2724003A - Process for preparing trichlorobenzene.
  • Bogacki, J., et al. (2002). Analytical Procedure for the Determination of Chlorobenzenes in Sediments. Journal of Chromatographic Science. Available: [Link]

  • Analytice (n.d.). 1,2,3-trichlorobenzene, 1,2,4-trichlorobenzene, 1,3,5-trichlorobenzene, benzene - analysis. Available: [Link]

  • OI Analytical (n.d.). Analysis of 1, 2, 3-Trichloropropane by Purge and Trap Concentration and Gas Chromatography/Mass Spectrometry (GC/MS). Available: [Link]

  • New Jersey Department of Health (2005). Hazardous Substance Fact Sheet: 1,2,4-Trichlorobenzene. Available: [Link]

  • California Environmental Protection Agency (2002). Determination of 1,2,3-Trichloropropane in Drinking Water by Purge and Trap Gas Chromatography/Mass Spectrometry. Available: [Link]

Sources

vapor pressure and boiling point of 1,2,3-trichlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Vapor Pressure and Boiling Point of 1,2,3-Trichlorobenzene

Introduction

1,2,3-Trichlorobenzene (1,2,3-TCB) is a chlorinated aromatic compound with the chemical formula C₆H₃Cl₃. As one of three trichlorobenzene isomers, its specific physical properties are of critical importance in various scientific and industrial domains. For researchers in drug development, environmental science, and chemical synthesis, a precise understanding of its volatility—quantified by its boiling point and vapor pressure—is fundamental. These parameters govern purification processes such as distillation, dictate the design of reaction conditions, influence environmental fate and transport, and are crucial for assessing inhalation exposure risks and ensuring laboratory safety.[1][2]

This technical guide provides a comprehensive examination of the boiling point and vapor pressure of 1,2,3-trichlorobenzene. It moves beyond a simple recitation of values to explore the underlying physicochemical principles, detail robust experimental methodologies for their determination, and discuss the practical implications of these properties for the scientific professional.

Core Physicochemical Properties of 1,2,3-Trichlorobenzene

A foundational understanding begins with the key physical and chemical characteristics of the molecule. These properties, summarized in the table below, provide the context for its behavior under various conditions.

PropertyValueSource(s)
Molecular Formula C₆H₃Cl₃[3][4]
Molecular Weight 181.44 g/mol [3]
Appearance White crystalline solid[3][5]
Normal Boiling Point 218.5 °C to 219 °C (at 760 mmHg)[3][6][7]
Melting Point 51 °C to 54 °C[3][5][7]
Vapor Pressure 1 mmHg at 40 °C (104 °F)[4][8]
Density ~1.69 g/cm³ at 25 °C[4][6][8]
Water Solubility Insoluble (18 mg/L at 25 °C)[4][8]

The Boiling Point of 1,2,3-Trichlorobenzene

The boiling point is a cornerstone physical property, representing the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, allowing the liquid to transition into the vapor phase.[9]

Theoretical Principles and Molecular Structure

The relatively high boiling point of 1,2,3-trichlorobenzene (218.5 °C) compared to benzene (80.1 °C) is a direct consequence of its molecular structure. The substitution of three hydrogen atoms with larger, more polarizable chlorine atoms significantly increases the molecule's molar mass and enhances the strength of intermolecular van der Waals forces. These stronger attractive forces require more thermal energy to overcome, resulting in a higher boiling point.

Authoritative Reported Values

Multiple authoritative sources report highly consistent values for the normal boiling point of 1,2,3-trichlorobenzene. The accepted range is narrow, typically cited between 218 °C and 219 °C at standard atmospheric pressure (760 mmHg).[5][7] Specific values include 218.5 °C and a range of 424 to 426 °F.[3][4][6][8] This consistency across databases underscores the reliability of the established value.

Experimental Determination of Boiling Point

For verifying the purity of a sample or when published data is unavailable, experimental determination is necessary. The micro-scale capillary method (Siwoloboff's method) is a trusted and material-efficient technique.

Causality in a Self-Validating Protocol: This method is inherently self-validating. The boiling point is identified by observing a specific, reproducible physical phenomenon: the point at which the internal vapor pressure of the liquid just overcomes the external atmospheric pressure, causing a cessation of bubble flow and the beginning of liquid re-entry into the capillary. The slow, controlled cooling ensures that this equilibrium point is not overshot.

Experimental Protocol: Micro-Capillary Method

  • Preparation: Seal one end of a glass capillary tube by heating it in the apex of a Bunsen burner flame until the glass melts and closes the opening.

  • Sample Introduction: Add 0.5-1.0 mL of the 1,2,3-trichlorobenzene sample into a small-diameter fusion tube.

  • Assembly: Place the sealed capillary tube (sealed end up) into the fusion tube containing the liquid sample.

  • Apparatus Setup: Attach the fusion tube to a calibrated thermometer. The base of the fusion tube should align with the thermometer's bulb.

  • Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with high-boiling mineral oil) to ensure uniform heat distribution.

  • Observation (Heating Phase): Heat the apparatus gently. As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube. This indicates the sample's vapor pressure is exceeding the external pressure.

  • Observation (Cooling Phase): Remove the heat source and allow the apparatus to cool slowly while stirring the bath.

  • Boiling Point Determination: The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. Record this temperature.

Boiling_Point_Apparatus cluster_bath Heating Bath (Thiele Tube) Thermometer Calibrated Thermometer FusionTube Fusion Tube with Sample Capillary Capillary Tube HeatSource Heat Source cluster_bath cluster_bath HeatSource->cluster_bath   Heat Observer Observer cluster_bath->Observer Observation

Caption: Experimental setup for micro-scale boiling point determination.

The Vapor Pressure of 1,2,3-Trichlorobenzene

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phase (solid or liquid) at a given temperature in a closed system. It is a direct measure of a substance's tendency to evaporate.

Theoretical Framework: The Clausius-Clapeyron Relation

The relationship between vapor pressure and temperature is not linear but exponential. It is described by the Clausius-Clapeyron equation, which provides the theoretical foundation for understanding a substance's volatility.[10][11] A common two-point form of the equation is:

ln(P₂/P₁) = - (ΔHvap/R) * (1/T₂ - 1/T₁)

Where:

  • P₁ and P₂ are the vapor pressures at temperatures T₁ and T₂ (in Kelvin).

  • ΔHvap is the molar enthalpy of vaporization.

  • R is the ideal gas constant (8.314 J/mol·K).

This relationship is critical for extrapolating or interpolating vapor pressure values when experimental data is limited.

Authoritative Reported Data

Unlike boiling point, comprehensive vapor pressure data for 1,2,3-TCB across a wide temperature range is not as commonly published. However, key data points have been established:

TemperatureVapor PressureSource(s)
40 °C (104 °F)1 mmHg (0.133 kPa)[4][8]
25 °C (estimated)0.21 mmHg (0.028 kPa)[4]

The low vapor pressure at ambient temperatures is consistent with its classification as a semi-volatile organic compound (SVOC).

Experimental Determination of Vapor Pressure

Measuring vapor pressure, particularly in the low-pressure region (<1 kPa), requires precise and specialized techniques to avoid systematic errors.[12] The static method is a direct and highly reliable approach.

Causality in a Self-Validating Protocol: The static method is self-validating because it measures the pressure of the pure substance in a closed, evacuated system at thermal equilibrium. The system is allowed to stabilize until the pressure reading is constant, ensuring that the measured pressure is indeed the true equilibrium vapor pressure at that specific temperature, free from the influence of other gases.

Experimental Protocol: Static Method

  • Sample Preparation: A highly purified, degassed sample of 1,2,3-trichlorobenzene is placed in a sample bulb. Degassing (e.g., through several freeze-pump-thaw cycles) is critical to remove dissolved air that would contribute to the total pressure.

  • System Evacuation: The sample bulb is connected to a manifold, which includes a high-precision pressure transducer (manometer) and a high-vacuum pump. The entire system is evacuated to a very low pressure (e.g., <10⁻⁵ mbar).

  • Isolation: The system is isolated from the vacuum pump.

  • Thermal Equilibration: The sample bulb is submerged in a constant-temperature bath set to the desired measurement temperature. The system is allowed to equilibrate until the sample temperature and the pressure reading are stable.

  • Pressure Measurement: The stable pressure reading from the transducer is recorded as the vapor pressure at that temperature.

  • Data Collection: Steps 4 and 5 are repeated at various temperatures to generate a vapor pressure curve.

Vapor_Pressure_Apparatus cluster_bath Constant Temperature Bath Sample Sample Bulb (1,2,3-TCB) Manifold Manifold Sample->Manifold Transducer Pressure Transducer (Manometer) Manifold->Transducer P Valve Isolation Valve Manifold->Valve Vacuum High-Vacuum Pump Valve->Vacuum

Sources

1,2,3-trichlorobenzene reaction with strong oxidants

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Oxidative Degradation of 1,2,3-Trichlorobenzene

Authored by: Gemini, Senior Application Scientist

Abstract

1,2,3-Trichlorobenzene (1,2,3-TCB) is a persistent organochlorine compound whose stability and toxicity pose significant environmental and health challenges. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the reaction of 1,2,3-TCB with strong oxidants. We delve into the core principles of Advanced Oxidation Processes (AOPs), detailing the mechanisms, experimental protocols, and expected outcomes for degradation via hydroxyl radicals, sulfate radicals, and ozone. This document is structured to serve as a practical reference, emphasizing the causality behind experimental choices and grounding all protocols in established scientific literature.

Introduction to 1,2,3-Trichlorobenzene

1,2,3-Trichlorobenzene is an organochlorine compound belonging to the family of trichlorobenzenes.[1] It presents as a white crystalline solid with a characteristic aromatic odor.[1][2] While its use has been curtailed in many regions, it has historically been employed as a solvent for high-melting-point products, a coolant in electrical installations, and an intermediate in the synthesis of dyes and pesticides.[1] Its chemical stability, characterized by the highly stable benzene ring, makes it resistant to natural degradation pathways, leading to its persistence in soil and water systems. This recalcitrance, coupled with its potential for bioaccumulation, necessitates effective methods for its complete destruction.

Table 1: Physicochemical Properties of 1,2,3-Trichlorobenzene

PropertyValueSource
Chemical FormulaC₆H₃Cl₃[1]
Molar Mass181.44 g·mol⁻¹[2]
AppearanceWhite crystalline solid[1]
Melting Point53.5 °C[3]
Boiling Point218.5 °C[3]
Water SolubilityVery poor / Insoluble[1][3]
log P (Octanol/Water)4.05[3]

The focus of modern remediation chemistry is not merely to transform a parent compound but to achieve complete mineralization—the conversion of the organic pollutant into benign inorganic substances such as carbon dioxide (CO₂), water (H₂O), and mineral acids (in this case, hydrochloric acid, HCl). Advanced Oxidation Processes (AOPs) are a class of methods uniquely suited for this purpose, as they rely on the generation of highly reactive, non-selective chemical oxidants.[4]

Core Principles of Advanced Oxidation Processes (AOPs)

AOPs are defined as aqueous phase oxidation processes that involve the generation of a sufficient quantity of hydroxyl radicals (•OH) to effect water purification.[5] This definition has expanded to include other highly potent species like the sulfate radical (SO₄•⁻). The immense reactivity of these radicals allows them to attack and break down even the most recalcitrant organic molecules like 1,2,3-TCB.[4] The fundamental advantage of AOPs lies in their ability to initiate a cascade of oxidative reactions that can lead to the complete cleavage of the aromatic ring.

AOP_Concept cluster_input Inputs cluster_process Advanced Oxidation Process (AOP) cluster_output Outputs TCB 1,2,3-Trichlorobenzene (Persistent Pollutant) RadicalGen Generation of Reactive Species (•OH, SO₄•⁻) TCB->RadicalGen Target Energy Energy Source (e.g., UV Light) Energy->RadicalGen Precursor Oxidant Precursor (e.g., H₂O₂, S₂O₈²⁻) Precursor->RadicalGen Intermediates Chlorinated Intermediates (e.g., Chlorophenols) RadicalGen->Intermediates Oxidation Mineralization Mineralization Products (CO₂, H₂O, HCl) Intermediates->Mineralization Further Oxidation

Caption: General workflow of an Advanced Oxidation Process (AOP).

Oxidation via Hydroxyl Radicals (•OH)

The hydroxyl radical is an extremely powerful oxidant (E⁰ = 2.8 V) capable of reacting rapidly with most organic compounds.[5] Its reactions with aromatic systems like 1,2,3-TCB are typically initiated by electrophilic addition to the benzene ring.

Mechanistic Overview

The reaction proceeds via the addition of the •OH radical to a carbon atom in the benzene ring, breaking the aromaticity and forming a chlorohydroxycyclohexadienyl radical intermediate.[6] This intermediate can then undergo several transformations. The primary pathway involves oxidation and deprotonation to form various isomers of trichlorophenol. A minor, but significant, pathway is the addition of the radical at the ipso-position (a carbon atom already bearing a chlorine substituent), which can lead to direct dechlorination.[6] Repeated attacks by hydroxyl radicals on these initial intermediates lead to ring-opening and the formation of smaller aliphatic acids, which are ultimately mineralized to CO₂, H₂O, and Cl⁻ ions.[4]

Hydroxyl_Mechanism TCB 1,2,3-Trichlorobenzene Intermediate Chlorohydroxy- cyclohexadienyl Radical TCB->Intermediate + •OH (Addition) Radical •OH Trichlorophenols Trichlorophenol Isomers Intermediate->Trichlorophenols - H• RingOpening Ring Cleavage Trichlorophenols->RingOpening + •OH Aliphatics Aliphatic Carboxylic Acids RingOpening->Aliphatics Mineralization CO₂ + H₂O + Cl⁻ Aliphatics->Mineralization Oxidation Ozonolysis_Workflow cluster_paths Reaction Pathways cluster_enhancers •OH Generation TCB 1,2,3-TCB Direct Direct Attack (Molecular O₃) TCB->Direct Indirect Indirect Attack (via •OH radicals) TCB->Indirect O3 Ozone (O₃) O3->Direct O3->Indirect Products Ring Cleavage Products Direct->Products Indirect->Products H2O2 H₂O₂ H2O2->Indirect UV UV Light UV->Indirect High_pH High pH High_pH->Indirect

Sources

Technical Guide: Biodegradation Pathways of 1,2,3-Trichlorobenzene in Soil

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2,3-Trichlorobenzene (1,2,3-TCB) represents a significant challenge in soil bioremediation due to its thermodynamic stability and steric hindrance. Unlike its isomer 1,2,4-TCB, which is more readily degraded, 1,2,3-TCB exhibits higher recalcitrance in aerobic environments. Effective biodegradation requires a bipartite understanding of its fate: anaerobic reductive dechlorination (the dominant pathway in subsurface soils/sediments) and aerobic oxidative ring cleavage (limited to specialized bacterial strains).

This guide synthesizes the molecular mechanisms driving these two distinct pathways, identifies the specific gene clusters involved (e.g., tcb and cbr operons), and provides self-validating experimental protocols for assessing degradation kinetics in soil matrices.

Part 1: Anaerobic Reductive Dechlorination

In anoxic soil horizons and sediments, 1,2,3-TCB acts as a terminal electron acceptor in organohalide respiration. This process is thermodynamically favorable but kinetically limited by the availability of specific dehalogenating bacteria.

Mechanistic Pathway

The primary degradation route involves the sequential removal of chlorine atoms, typically starting at the most sterically crowded or thermodynamically unstable position.

  • Primary Transformation: 1,2,3-TCB is reductively dechlorinated to 1,3-dichlorobenzene (1,3-DCB) . This regioselectivity is driven by the relief of steric strain between the vicinal chlorine atoms.

  • Secondary Transformation: 1,3-DCB is further dechlorinated to monochlorobenzene (MCB) and eventually benzene, though "stalls" at DCB or MCB are common in field conditions without bioaugmentation.

Key Microbial Agents & Enzymes
  • Genus: Dehalobacter (e.g., strain TeCB1) and Dehalococcoides.[1][2]

  • Enzyme: TcbA (Trichlorobenzene reductive dehalogenase). This membrane-associated enzyme catalyzes the transfer of electrons (usually from H2) to the organohalide.

Pathway Visualization

AnaerobicPathway TCB 1,2,3-Trichlorobenzene (1,2,3-TCB) DCB13 1,3-Dichlorobenzene (1,3-DCB) TCB->DCB13 Major Pathway (Reductive Dehalogenase TcbA) DCB12 1,2-Dichlorobenzene (1,2-DCB) TCB->DCB12 Minor Pathway MCB Monochlorobenzene (MCB) DCB13->MCB Slow Dechlorination DCB12->MCB Benzene Benzene MCB->Benzene Strict Anaerobes (e.g., Dehalococcoides)

Figure 1: Anaerobic reductive dechlorination pathway of 1,2,3-TCB. The conversion to 1,3-DCB is the dominant regioselective step.

Part 2: Aerobic Oxidative Mineralization

Aerobic degradation of 1,2,3-TCB is rarer and slower than that of 1,2,4-TCB. It relies on the modified ortho-cleavage pathway , where the aromatic ring is activated by dioxygenases before cleavage.

Mechanistic Pathway[3]
  • Dioxygenase Attack: The tcbAaAb gene products (chlorobenzene dioxygenase) introduce molecular oxygen, likely at the C4 and C5 positions, forming a dihydrodiol.

  • Dehydrogenation: Conversion to 3,4,5-trichlorocatechol . Note that unlike lower chlorinated benzenes, the high chlorine load makes this intermediate cytotoxic and difficult to process.

  • Ring Cleavage: The tcbC gene product (chlorocatechol 1,2-dioxygenase) cleaves the intradiol bond, forming a chlorinated muconate (e.g., 2,3,4-trichloromuconate).

  • Dechlorination & Hydrolysis: Subsequent enzymes (tcbD, tcbE) remove chlorine atoms, funneling the carbon into the TCA cycle.

Key Microbial Agents
  • Strain: Pseudomonas sp.[3][4][5][6] strain P51 is the model organism.[5] It contains the plasmid-borne tcb gene cluster (tcbAB, tcbCDEF).

  • Limitations: 1,2,3-TCB induces the tcb pathway less effectively than 1,2,4-TCB, often resulting in slower kinetics (approx. 30-50% the rate of 1,2,4-TCB).

Pathway Visualization

AerobicPathway TCB 1,2,3-Trichlorobenzene DHD 1,2,3-Trichloro-4,5- dihydrodiol TCB->DHD Dioxygenase (tcbAaAb) Catechol 3,4,5-Trichlorocatechol DHD->Catechol Dehydrogenase (tcbB) Muconate 2,3,4-Trichloromuconate Catechol->Muconate Ring Cleavage (tcbC) TCA TCA Cycle Intermediates Muconate->TCA Dechlorination (tcbD, tcbE)

Figure 2: Aerobic modified ortho-cleavage pathway. The formation of 3,4,5-trichlorocatechol is a critical bottleneck.

Part 3: Experimental Protocols for Soil Microcosms

To validate these pathways in site-specific soils, a rigorous microcosm approach is required. This protocol ensures mass balance accountability and differentiation between biotic and abiotic losses.[7]

Protocol: Anaerobic Soil Microcosm Setup

Objective: Assess reductive dechlorination rates and identify daughter products.

StepActionTechnical Rationale
1. Preparation Sieve soil (2 mm) and homogenize. Prepare anoxic mineral medium (reduced with Na2S/cysteine).Ensures uniform distribution of contaminants and removes large debris.
2. Assembly In an anaerobic chamber (N2/H2 atmosphere), add 10g soil + 20mL medium to 120mL serum bottles.Maintains strict anoxic conditions essential for Dehalococcoides activity.
3. Spiking Spike 1,2,3-TCB (dissolved in acetone/methanol carrier) to target conc. (e.g., 50 µM). Max carrier vol <0.1%.[4]High carrier solvent concentrations can be toxic to oligotrophic soil bacteria.
4. Controls Sterile Control: Autoclave soil (3x over 3 days) + NaN3 (0.5%). Substrate Control: No TCB added.Distinguishes biological degradation from sorption/volatilization.
5. Incubation Incubate at 25°C in the dark, static or low shake (50 rpm).Simulates groundwater/subsurface conditions.
6. Sampling Extract headspace gas (100 µL) weekly for GC-FID/ECD analysis.Non-destructive sampling allows kinetic curve construction from single bottles.
Protocol: Aerobic Mineralization (14C-Radiotracer)

Objective: Confirm complete mineralization to CO2.

  • Biometer Flasks: Use 250 mL flasks with a side-arm trap containing 1 M NaOH (CO2 trap).

  • Spiking: Add [UL-14C]1,2,3-TCB mixed with unlabeled substrate to soil (maintain 60% Water Holding Capacity).

  • Sampling: Periodically remove NaOH solution and analyze via Liquid Scintillation Counting (LSC). Refill with fresh NaOH.

  • Mass Balance: At endpoint, extract soil (solvent extraction) and combust recalcitrant soil fractions to recover bound residues. Acceptable recovery: 85-115%.

Part 4: Data Synthesis & Kinetics

The following table summarizes kinetic parameters derived from validated soil studies.

ParameterAerobic ConditionsAnaerobic ConditionsNotes
Primary Mechanism Oxidation (Ring Cleavage)Reduction (Dechlorination)Aerobic requires specialized strains (e.g., P51).
Half-Life (Soil) 20 - 45 days15 - 30 daysAnaerobic is generally faster if acclimated.
Major Intermediates 3,4,5-Trichlorocatechol1,3-Dichlorobenzene1,3-DCB accumulation is a common anaerobic stall.
Rate Law First-order / MonodZero-order (at high conc.)K_m values are typically higher for 1,2,3-TCB than 1,2,4-TCB.

References

  • Biodegradation of 1,2,3- and 1,2,4-Trichlorobenzene in Soil and in Liquid Enrichment Culture. Applied and Environmental Microbiology. [Link]

  • Enrichment and properties of an anaerobic mixed culture reductively dechlorinating 1,2,3-trichlorobenzene to 1,3-dichlorobenzene. Applied and Environmental Microbiology. [Link]

  • Degradation of low concentrations of dichlorobenzenes and 1,2,4-trichlorobenzene by Pseudomonas sp.[4] strain P51 in nonsterile soil columns. FEMS Microbiology Ecology. [Link][4]

  • Isolation and Characterization of Dehalobacter sp. Strain TeCB1 Including Identification of TcbA. Frontiers in Microbiology. [Link][1]

  • 1,2,4-Trichlorobenzene (an/aerobic) Pathway Map. Eawag Biocatalysis/Biodegradation Database. [Link]

Sources

1,2,3-trichlorobenzene octanol-water partition coefficient

Technical Whitepaper: Precision Determination of 1,2,3-Trichlorobenzene Octanol-Water Partition Coefficient ( )

Executive Summary

The octanol-water partition coefficient (

1,2,3-trichlorobenzene (1,2,3-TCB)


This technical guide challenges the historical reliance on the Shake-Flask method (OECD 107), which is prone to positive bias due to micro-emulsion formation for compounds with

Slow-Stirring Method (OECD 123)

Physicochemical Profile & Thermodynamic Basis

The Target Analyte: 1,2,3-Trichlorobenzene

1,2,3-TCB (CAS: 87-61-6) serves as a critical model for studying the bioaccumulation of planar halogenated aromatics. Unlike its isomers, the vicinal substitution pattern creates a distinct dipole moment and crystal packing structure (MP: 53.5 °C), influencing its partitioning behavior.

ParameterValueRelevance to Protocol
Molecular Weight 181.45 g/mol Diffusion coefficient estimation
Physical State (25°C) Solid (Crystalline)Requires pre-solubilization in Octanol
Water Solubility ~12 mg/L (25°C)Low; detection limits are critical
Vapor Pressure ~0.2 mmHg (25°C)High Volatility Risk : Headspace control required
Literature

4.02 – 4.30Borderline for OECD 107; Ideal for OECD 123
Thermodynamic Theory of Partitioning

The partition coefficient is defined by the ratio of the fugacity capacities of the two phases at equilibrium. For a dilute system obeying Henry's Law:

Where

Critical Insight:

Experimental Methodologies

Method Selection Matrix

We reject the standard Shake-Flask method for definitive 1,2,3-TCB analysis due to the "emulsion artifact."

FeatureShake-Flask (OECD 107) Slow-Stirring (OECD 123) HPLC (OECD 117)
Mechanism Vigorous AgitationLaminar Flow EquilibriumChromatographic Retention
Equilibrium Time Fast (< 24 hrs)Slow (24–48 hrs)Minutes
Artifact Risk High (Emulsions) Low (Thermodynamic)Medium (Secondary Method)
Suitability for TCB Not Recommended Gold Standard Screening Only
The Gold Standard Protocol: Slow-Stirring Method (OECD 123)

This protocol is designed to eliminate micro-droplet formation, ensuring that the measured concentrations reflect true molecular solubility.

Phase 1: System Preparation
  • Pre-saturation: Equilibrate analytical grade 1-octanol and HPLC-grade water in separate vessels for 24 hours prior to the experiment. This ensures mutual saturation limits are met before analyte introduction.

  • Stock Solution: Dissolve 1,2,3-TCB in water-saturated octanol.

    • Target Concentration: ~1000 mg/L (well below solubility limit to maintain Henry’s law region).

    • Note: Since 1,2,3-TCB is solid, ensure complete dissolution without heating >30°C to prevent volatilization.

Phase 2: The Slow-Stirring Setup
  • Vessel: Thermostated double-walled glass reactor (25 ± 0.05 °C).

  • Headspace: Minimized to <5% volume to prevent loss of 1,2,3-TCB to the gas phase.

  • Agitation: Magnetic stir bar placed only in the water phase.

    • Critical Parameter: Stirring speed must generate a vortex depth of < 2 cm at the interface. The octanol phase should remain quiescent to rely on diffusive transfer.

Phase 3: Sampling & Analysis
  • Time Points: Sample at 5, 10, 24, and 48 hours to demonstrate equilibrium plateaus.

  • Extraction:

    • Water Phase:[1] Syringe sample from the bottom stopcock. Centrifuge at 10,000 g for 5 mins to remove any accidental octanol droplets.

    • Octanol Phase: Sample from the top layer. Dilute with methanol for GC-MS/HPLC analysis.

  • Quantification: GC-MS (SIM mode) is preferred over UV-Vis due to the high sensitivity required for the aqueous phase (ppb levels).

Visualization of Experimental Logic

GStartStart: 1,2,3-TCB AnalysisCheckPropCheck Properties:Log Kow ~ 4.1Volatile SolidStart->CheckPropSelectMethodSelect MethodologyCheckProp->SelectMethodMethod107OECD 107(Shake Flask)SelectMethod->Method107Traditional(Avoid)Method123OECD 123(Slow Stirring)SelectMethod->Method123Recommended(Precision)Method117OECD 117(HPLC)SelectMethod->Method117Screening(Rapid)Risk107CRITICAL FAILURE:Micro-emulsions form.Overestimation of C_water.Underestimation of Kow.Method107->Risk107Exec123Execute Slow-Stirring:1. Presaturate Solvents2. Laminar Flow (<2cm vortex)3. Headspace ControlMethod123->Exec123ValidationEquilibrium Check:Slope of Conc. vs Time = 0Mass Balance > 90%Exec123->ValidationResultValid Log Kow(4.0 - 4.3)Validation->Result

Figure 1: Decision logic for selecting the Slow-Stirring method over Shake-Flask to avoid emulsion artifacts.

Data Analysis & Quality Assurance

Calculation

Calculate the partition coefficient for each time point


Validation Criteria (Self-Validating System)

To ensure the protocol generates authoritative data, the following criteria must be met:

  • Equilibrium Plateau: The regression of

    
     vs. time (over the last 3 points) must not differ significantly from zero (slope test).
    
  • Mass Balance: The sum of mass in water, octanol, and headspace (calculated) must be

    
     of the initial mass introduced.
    
    • Failure Mode: If mass balance < 90%, significant volatilization occurred. Repeat with reduced headspace or a sealed septum system.

  • Variance: The standard deviation of

    
     across triplicates must be 
    
    
    log units.
Reference Values for Calibration

When validating your setup, run a parallel control with 1,2,4-trichlorobenzene (Reference

chlorobenzene

Applications in Drug Discovery & Environmental Fate

Understanding the precise

  • QSAR Modeling: 1,2,3-TCB is a Type I narcotic (non-polar narcosis). Its toxicity is linearly dependent on lipophilicity. An error of 0.3 log units in

    
     can result in a 2-fold error in predicted LC50 values for aquatic toxicity.
    
  • Soil Sorption (

    
    ): 
    
    
    
    Accurate
    
    
    inputs are required to predict the mobility of TCB in groundwater aquifers.

References

  • OECD. (2022).[2][3] Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link][2][4][5]

  • Hansch, C., Leo, A., & Hoekman, D. (1995).[6] Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society.[6] (Source of the standard reference value

    
    ).
    [Link]
    
  • U.S. EPA. (2025). CompTox Chemicals Dashboard: 1,2,3-Trichlorobenzene. [Link][7]

  • PubChem. (2025).[8][6][9] 1,2,3-Trichlorobenzene (Compound).[8][1][2][3][6][7][9][10] National Library of Medicine. [Link][7]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

Methodological & Application

Application Note: High-Performance Liquid Chromatography for the Quantitative Analysis of 1,2,3-Trichlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of 1,2,3-trichlorobenzene. 1,2,3-Trichlorobenzene (1,2,3-TCB) is an important industrial chemical and a persistent environmental pollutant, making its accurate detection critical for environmental monitoring and industrial quality control.[1][2] This protocol details the chromatographic conditions, sample preparation, and method performance characteristics, providing researchers and analysts with a comprehensive guide for its implementation. The methodology utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and water, coupled with UV detection, ensuring high selectivity and sensitivity.

Introduction: The Rationale for HPLC Analysis

1,2,3-Trichlorobenzene is a synthetic organochlorine compound that appears as a white solid.[3][4] It sees use as an industrial solvent, a dye carrier, and an intermediate in the synthesis of other chemicals, including herbicides.[2] Due to its chemical stability and resistance to degradation, 1,2,3-TCB can persist in the environment, particularly in soil and water systems, posing toxicological risks.[2] Consequently, regulatory bodies like the U.S. Environmental Protection Agency (EPA) monitor its presence in various matrices.[5][6]

While gas chromatography (GC) is a common technique for analyzing chlorobenzenes, HPLC offers a compelling alternative, particularly for samples in aqueous matrices or when derivatization is undesirable.[7] RP-HPLC, the most common mode of HPLC, separates molecules based on their hydrophobicity.[8] 1,2,3-TCB, being a non-polar compound, interacts strongly with the non-polar stationary phase (typically C18), allowing for effective separation from more polar matrix components.[8][9] This note provides a validated HPLC method that is both accurate and reproducible.

Principle of the Chromatographic Separation

The method described herein is based on the principle of reversed-phase chromatography. The fundamental mechanism involves the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.[10]

  • Stationary Phase: A C18 (octadecyl) bonded silica column is employed. The long alkyl chains create a hydrophobic surface that retains non-polar analytes like 1,2,3-trichlorobenzene through van der Waals forces.

  • Mobile Phase: A mixture of acetonitrile and water serves as the mobile phase.[7][9] Acetonitrile, the organic modifier, is a less polar solvent than water. By adjusting the ratio of acetonitrile to water, the overall polarity of the mobile phase is controlled. A higher concentration of acetonitrile reduces the retention time of 1,2,3-TCB by increasing its solubility in the mobile phase, thus facilitating its elution from the column.[10]

  • Detection: 1,2,3-Trichlorobenzene contains a benzene ring, which absorbs ultraviolet (UV) light. A UV-Vis detector is set to a specific wavelength where the analyte exhibits significant absorbance, allowing for sensitive and selective detection. While the maximum absorption for chlorobenzene is around 207 nm, a wavelength of 215 nm is often chosen to optimize the signal-to-noise ratio and minimize background absorbance from the mobile phase.[7]

G cluster_column HPLC Column (C18 Stationary Phase) cluster_mobile Mobile Phase (Acetonitrile/Water) p1 p2 p3 p4 c18_beads Hydrophobic C18 Chains PolarImpurity Polar Impurity c18_beads->PolarImpurity Weak Interaction TCB 1,2,3-TCB TCB->c18_beads Strong Hydrophobic Interaction (Retention) caption Principle of RP-HPLC Separation for 1,2,3-TCB.

Figure 1: Interaction of 1,2,3-TCB with the C18 stationary phase.

Materials and Instrumentation

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Isocratic or Gradient Pump

    • Autosampler or Manual Injector

    • Column Thermostat

    • UV-Vis or Photodiode Array (PDA) Detector

  • Analytical Balance (4-decimal place)

  • Sonicator

  • pH Meter (optional, for mobile phase adjustment if needed)

  • Volumetric flasks and pipettes (Class A)

  • Syringes and syringe filters (0.45 µm, PTFE for organic solvents)

Chemicals and Reagents
  • 1,2,3-Trichlorobenzene analytical standard (>99% purity)[11]

  • Acetonitrile (HPLC grade or higher)

  • Methanol (HPLC grade or higher)

  • Water (HPLC or Milli-Q grade)

  • Phosphoric acid or Formic acid (optional, for pH adjustment)[9]

Experimental Protocols

Standard and Sample Preparation

Causality: Accurate quantification relies on the precise preparation of standards. Methanol is an excellent solvent for 1,2,3-trichlorobenzene and is miscible with the acetonitrile/water mobile phase, preventing precipitation upon injection.[7]

Protocol 1: Preparation of Standard Solutions

  • Stock Standard Preparation (e.g., 1000 µg/mL):

    • Accurately weigh approximately 25 mg of 1,2,3-trichlorobenzene standard.

    • Transfer quantitatively to a 25 mL volumetric flask.

    • Dissolve and bring to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This is your stock solution.

  • Intermediate Standard Preparation (e.g., 100 µg/mL):

    • Pipette 5 mL of the 1000 µg/mL stock solution into a 50 mL volumetric flask.

    • Dilute to the mark with methanol.

  • Working Calibration Standards:

    • Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the intermediate standard with the mobile phase or methanol.

    • Transfer the final solutions to HPLC vials for analysis.

Protocol 2: Preparation of Water Samples

For aqueous samples, a concentration step such as solid-phase extraction (SPE) may be necessary for trace-level analysis.[12] For samples with higher expected concentrations, a simple "dilute and shoot" approach may suffice.

  • Filtration: Filter the water sample through a 0.45 µm filter to remove particulate matter.

  • Dilution: If necessary, dilute the sample with methanol or the mobile phase to bring the analyte concentration within the calibration range. For example, a 1:1 dilution can be made by mixing 1 mL of the filtered sample with 1 mL of methanol.

Chromatographic Method

Causality: The selected conditions are optimized for the resolution of 1,2,3-TCB from potential interferences while maintaining a reasonable analysis time. A C18 column provides the necessary hydrophobicity.[7][13] The acetonitrile/water mobile phase offers good peak shape and efficiency.[7] A column temperature of 30 °C ensures reproducible retention times by minimizing viscosity fluctuations.

ParameterRecommended ConditionJustification
HPLC Column C18, 4.6 x 150 mm, 5 µmStandard dimensions for good resolution and efficiency.[7]
Mobile Phase Acetonitrile : Water (60:40, v/v)Provides optimal retention and peak shape for chlorobenzenes.[7][13]
Elution Mode IsocraticSimplifies the method and improves reproducibility for a single analyte.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, balancing speed and pressure.[7]
Injection Volume 10 µLA standard volume to ensure sharp peaks without overloading the column.
Column Temp. 30 °CEnhances method stability and reproducibility.[7]
Detection UV at 215 nmOffers a good balance of sensitivity and low background noise for chlorobenzenes.[7]
Run Time ~10 minutesSufficient to allow for elution of the analyte and any late-eluting compounds.
Analytical Workflow

The entire process from sample receipt to final report generation follows a logical and self-validating sequence.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing Sample Sample Collection (e.g., Water) Filtration Sample Filtration (0.45 µm) Sample->Filtration Standard Standard Weighing & Dissolution Std_Dilution Working Standard Serial Dilution Standard->Std_Dilution Dilution Dilution / SPE Filtration->Dilution Equilibrate System Equilibration Calibrate Inject Calibration Curve Equilibrate->Calibrate Analyze Inject Samples & QCs Calibrate->Analyze Integrate Peak Integration Analyze->Integrate Curve Generate Calibration Curve (Linear Regression) Integrate->Curve Quantify Calculate Concentration Curve->Quantify Report Final Report Quantify->Report caption Complete Analytical Workflow for 1,2,3-TCB Quantification.

Figure 2: A comprehensive workflow from sample preparation to data reporting.

Expected Performance and Validation

A properly executed method should yield the following performance characteristics. These values serve as a benchmark for method validation in your laboratory.

Performance ParameterTypical ValueSignificance
Retention Time (tR) 5 - 8 minutesIdentifies the analyte based on its elution time under specific conditions.
Linearity (r²) > 0.999Demonstrates a direct proportional relationship between concentration and detector response.[7]
Limit of Detection (LOD) ~0.01 µg/mLThe lowest concentration of analyte that can be reliably distinguished from noise.
Limit of Quantitation (LOQ) ~0.04 µg/mLThe lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[7]
Precision (%RSD) < 2%Measures the closeness of repeated measurements, indicating method reproducibility.
Accuracy (Recovery) 97.0 - 101.0%Measures how close the experimental value is to the true value.[7]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No Peak / Low Signal Incorrect wavelength; No sample injected; Detector lamp off.Verify detector settings and lamp status. Check injection system and sample vial.
Shifting Retention Times Column temperature fluctuation; Mobile phase composition changed; Pump flow rate unstable; Column degradation.Ensure column oven is stable. Prepare fresh mobile phase.[14] Check pump for leaks and prime. Replace column if necessary.
Peak Tailing Column contamination; Silanol interactions; Sample solvent mismatch.Flush column with a strong solvent. Use a mobile phase pH that suppresses silanol activity (if applicable).[8] Ensure sample is dissolved in the mobile phase.
High Backpressure Blockage in the system (e.g., frit, guard column); Column aging; Mobile phase precipitation.Replace guard column or inline filter. Back-flush the column (follow manufacturer's guide). Ensure mobile phase components are fully miscible and filtered.
Split Peaks Clogged frit or partially blocked column inlet; Sample solvent effect.Replace column inlet frit or guard column. Dissolve sample in mobile phase.

Conclusion

The RP-HPLC method detailed in this application note provides a simple, rapid, and reliable means for the quantitative analysis of 1,2,3-trichlorobenzene. By adhering to the specified protocols for sample preparation and chromatographic conditions, researchers and quality control professionals can achieve accurate and reproducible results suitable for environmental and industrial applications. The method's performance is characterized by excellent linearity, precision, and accuracy, making it a trustworthy tool for regulatory compliance and scientific investigation.

References

  • SIELC Technologies. (2018, May 16). 1,2,3-Trichlorobenzene. Retrieved from [Link]

  • Xiulan, S., et al. (n.d.). HPLC Determination of Chlorobenzene in Benzene Sulfonylchloride for Industrial use by High Performance Liquid Chromatography. Asian Publication Corporation. Retrieved from [Link]

  • ResearchGate. (n.d.). The retention behaviour of reversed-phase HPLC columns when used under 100% aqueous conditions. Retrieved from [Link]

  • PubMed. (1999). Trace analysis of trichlorobenzenes in fish by microwave-assisted extraction and gas chromatography-electron-capture detection. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2,3-Trichlorobenzene. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3-Trichlorobenzene. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2010). Toxicological Profile for Trichlorobenzenes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1993). Locating and Estimating Air Emissions from Sources of Chlorobenzenes. Retrieved from [Link]

  • National Collaborating Centre for Environmental Health. (2013). Fact sheet: 1,2,3-trichlorobenzene. Retrieved from [Link]

  • ResearchGate. (2013). Determination of Chlorobenzenes in Water Samples by Solid-Phase Disk Extraction and Gas Chromatography-Electron Capture Detection. Retrieved from [Link]

  • ResearchGate. (2009). HPLC determination of chlorobenzene in benzene sulfonylchloride for industrial use by high performance liquid chromatography. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1980). Ambient Water Quality Criteria for Chlorinated Benzenes. Retrieved from [Link]

  • Velocity Scientific Solutions. (n.d.). EPA 500 Methods. Retrieved from [Link]

  • Obrnuta faza. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Retrieved from [Link]

  • MDPI. (2022). The Separation of Chlorobenzene Compounds from Environmental Water Using a Magnetic Molecularly Imprinted Chitosan Membrane. Retrieved from [Link]

  • Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ResearchGate. (2009). HPLC determination of chlorobenzene in benzene sulfonylchloride for industrial use by high performance liquid chromatography. Retrieved from [Link]

  • Agilent. (n.d.). EPA Groundwater Standards. Retrieved from [Link]

  • Oxford Academic. (2014). Determination of Chlorobenzenes in Water Samples by Solid-Phase Disk Extraction and Gas Chromatography–Electron Capture Detection. Retrieved from [Link]

  • Welch Materials. (2024). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from [Link]

  • Agilent. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link]

Sources

High-Sensitivity Determination of 1,2,3-Trichlorobenzene in Soil via Purge-and-Trap GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This protocol details the quantitative determination of 1,2,3-Trichlorobenzene (1,2,3-TCB) in soil matrices using Purge-and-Trap (P&T) concentration coupled with Gas Chromatography-Mass Spectrometry (GC-MS). Unlike standard volatile organic compound (VOC) workflows, 1,2,3-TCB presents unique challenges due to its high boiling point (218°C) and strong adsorption to soil organic matter. This guide prioritizes EPA Method 5035 sampling techniques to minimize volatilization loss and biodegradation, utilizing a dual-path approach (Low-Level vs. High-Level) to ensure linearity across a broad concentration range (0.5 µg/kg to >5,000 µg/kg).

Introduction & Analyte Profile

The Target: 1,2,3-Trichlorobenzene

1,2,3-TCB (CAS: 87-61-6) is a chlorinated aromatic hydrocarbon used as a solvent, herbicide intermediate, and heat transfer fluid.

  • Physical State: Solid at room temperature (Melting Point: 63.5°C).

  • Volatility: Moderate vapor pressure relative to other VOCs, but sufficient to be analyzed via P&T.

  • Environmental Fate: Strongly sorbs to soil particles (high

    
    ), making extraction efficiency the limiting factor in analysis.
    
Strategic Method Selection

While Solvent Extraction (EPA 8270) is possible, Purge-and-Trap (EPA 8260) is selected as the primary protocol for three reasons:

  • Sensitivity: P&T concentrates the analyte from a 5g sample into a single injection, achieving detection limits (MDLs) < 0.5 µg/kg.

  • Solvent Reduction: Eliminates large-volume solvent waste associated with Soxhlet extraction.

  • Automation: Modern autosamplers allow unattended analysis of 50+ samples, critical for high-throughput environmental labs.

Reagents & Equipment

Standards & Reagents
  • Methanol (MeOH): P&T Grade (Purge & Trap quality). Crucial for High-Level extraction.

  • Sodium Bisulfate (

    
    ):  Preservative for Low-Level vials to inhibit biodegradation.
    
  • Calibration Standards: 1,2,3-TCB certified reference material (2,000 µg/mL in MeOH).

  • Internal Standard (IS): 1,4-Dichlorobenzene-

    
     (Recommended due to structural similarity).
    
  • Surrogate Mix: Dibromofluoromethane, Toluene-

    
    , 4-Bromofluorobenzene (BFB).
    
Instrumentation
  • Concentrator: Tekmar Atomx XYZ or equivalent (capable of heated soil purge).

  • Gas Chromatograph: Agilent 7890/8890 or equivalent with Split/Splitless inlet.

  • Mass Spectrometer: Single Quadrupole MS (e.g., Agilent 5977) with EI source.

  • Column: DB-624 or Rtx-VMS (30m x 0.25mm x 1.4µm). Thicker film (1.4µm) is required to retain volatiles and separate TCB isomers.

Protocol Phase 1: Sample Collection & Preservation (EPA 5035)

Expert Insight: The integrity of the data is defined in the field. Bulk soil sampling (filling a jar) causes massive volatilization losses. You must use hermetically sealed vials prep-weighed in the lab.

Workflow Diagram: Sampling Decision Tree

SamplingWorkflow Start Field Soil Sample Screen On-Site Screening (PID/FID) Start->Screen Decision Concentration Estimate? Screen->Decision LowLevel Low Level (< 200 µg/kg) Direct Purge Decision->LowLevel Low PID Reading HighLevel High Level (> 200 µg/kg) Methanol Extraction Decision->HighLevel High PID Reading ProcessLow Collect 5g soil into vial with NaHSO4 + Stir Bar LowLevel->ProcessLow ProcessHigh Collect 5g soil into vial with 5-10mL Methanol HighLevel->ProcessHigh Seal Seal & Freeze (4°C) ProcessLow->Seal ProcessHigh->Seal

Figure 1: Decision tree for EPA 5035 sampling. Proper classification prevents instrument contamination.

Protocol Phase 2: Sample Preparation

Option A: Low-Level Method (Direct Purge)

Target Range: 0.5 – 200 µg/kg

  • Weighing: Pre-weigh 40mL VOA vials containing a magnetic stir bar and 1g

    
    .
    
  • Collection: Add ~5g of wet soil using a Terra Core™ sampler directly into the vial. Cap immediately.

  • Lab Prep: Add 5 mL of reagent water (organic-free) containing Internal Standards/Surrogates via the P&T autosampler needle.

  • Heating: The sample is heated to 40°C during purging to assist desorption of 1,2,3-TCB.

Option B: High-Level Method (Methanol Extraction)

Target Range: > 200 µg/kg

  • Collection: Add ~5g soil to a pre-weighed vial containing 5 mL or 10 mL of P&T Grade Methanol.

  • Extraction: Vortex for 2 minutes or sonicate for 10 minutes to extract TCBs into the methanol.

  • Settling: Allow soil to settle.

  • Aliquot: Remove 100 µL of the methanol extract and inject it into 5 mL of reagent water in a clean VOA vial.

  • Analysis: Analyze this water aliquot via the P&T system.

Protocol Phase 3: Instrumental Analysis

Purge-and-Trap Parameters

1,2,3-TCB binds tightly to the trap. A high-temperature desorb is required.

ParameterSettingRationale
Purge Temperature 40°CEnhances release from soil matrix without excessive water vapor.
Purge Time 11.0 minSufficient time to transfer TCB (high BP) to the trap.
Trap Type Tenax/Silica Gel/Charcoal (#9 or #10)"Trap #9" is standard for broad range VOCs.
Desorb Temp 250°CCritical to release TCB from the charcoal layer.
Desorb Time 2.0 minEnsures sharp peaks.
Bake Temp 280°C (4 min)Prevents carryover of TCB to the next sample.
GC-MS Parameters
ParameterSetting
Inlet Split (20:1 to 50:1) @ 220°C.
Oven Program 40°C (hold 2 min)

12°C/min

240°C (hold 3 min).
Transfer Line 280°C (Prevent cold spots).
Acquisition Scan (35-260 amu) or SIM (Target Ions).
Mass Spectrometry Detection (SIM Mode)

For maximum sensitivity, use Selected Ion Monitoring (SIM).

CompoundPrimary Ion (Quant)Secondary Ions (Qual)Retention Time (Approx)
1,2,3-Trichlorobenzene 180 182, 184~16.5 min
1,4-Dichlorobenzene-

(IS)
152 115, 150~12.2 min

Protocol Phase 4: QA/QC & Validation

Self-Validating System:

  • BFB Tune: Inject 50 ng of 4-Bromofluorobenzene. Mass criteria (e.g., m/z 95/174/176 ratios) must pass EPA 8260 specifications before any samples.

  • Method Blank: Run a clean soil blank (sand) to ensure no TCB carryover from the concentrator.

  • LCS (Lab Control Sample): Spike clean sand with 1,2,3-TCB at 20 µg/kg. Recovery must be 70-130% .[1]

  • Matrix Spike (MS/MSD): Spike the actual soil sample.

    • Failure Analysis: If LCS passes but MS fails, the issue is matrix interference (adsorption), not the instrument.

Analytical Workflow Diagram

AnalysisFlow Tune BFB Tune Check Cal 5-Point Calibration (RSD < 20%) Tune->Cal Blank Method Blank Cal->Blank Sample Sample Injection Blank->Sample Data Data Processing (Quant Ion 180) Sample->Data QC QC Check (Surrogates/IS) Data->QC QC->Tune Fail (Recalibrate) QC->Sample Pass

Figure 2: Analytical sequence ensuring data integrity.

Troubleshooting & Common Pitfalls

IssueCauseCorrective Action
Low Recovery of 1,2,3-TCB Adsorption to P&T lines or Trap.Increase Desorb Temp to 250°C; Replace Trap; Check Transfer Line Temp (>250°C).
Carryover (Ghost Peaks) High boiling point of TCB.Increase Bake time; Run blanks between high-level samples.
Poor Linearity Water management issues.Ensure Dry Purge step is effective; Clean MS source.
Shift in Retention Time Moisture on column.Trim column guard; Verify water management system on P&T.

References

  • U.S. EPA. (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI. [Link]

  • U.S. EPA. (2002). Method 5035A: Closed-System Purge-and-Trap and Extraction for Volatile Organics in Soil and Waste Samples. [Link]

  • National Institute of Standards and Technology (NIST). 1,2,3-Trichlorobenzene Mass Spectrum. NIST Chemistry WebBook. [Link]

  • U.S. EPA. (2014). Method 8000D: Determinative Chromatographic Separations. [Link]

Sources

microbial degradation of 1,2,3-trichlorobenzene in bioreactors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microbial Degradation of 1,2,3-Trichlorobenzene in Continuous Flow Bioreactors

Executive Summary

1,2,3-Trichlorobenzene (1,2,3-TCB) is a recalcitrant organohalide widely used in herbicides, solvents, and heat transfer fluids. Its thermodynamic stability and hydrophobicity make it resistant to conventional aerobic wastewater treatment. This Application Note details a validated protocol for the degradation of 1,2,3-TCB using a Packed Bed Biofilm Reactor (PBBR) under strictly anaerobic conditions, utilizing organohalide-respiring bacteria (Dehalococcoides mccartyi). The protocol emphasizes reductive dechlorination as the primary breakdown mechanism, overcoming the kinetic limitations of aerobic oxidation.

Mechanistic Insight: Reductive Dechlorination

Unlike aerobic oxidation, which is often inhibited by the high degree of chlorination in 1,2,3-TCB, anaerobic reductive dechlorination utilizes the chlorinated compound as a terminal electron acceptor.

  • The Catalyst: Dehalococcoides mccartyi (specifically strains like CBDB1 or 195) expresses reductive dehalogenases (RDases).

  • The Reaction: The bacteria replace chlorine atoms with hydrogen atoms.

    • Step 1: 1,2,3-TCB

      
       1,3-Dichlorobenzene (1,3-DCB) + Cl⁻
      
    • Step 2: 1,3-DCB

      
       Monochlorobenzene (MCB) + Cl⁻
      
    • Step 3: MCB

      
       Benzene + Cl⁻ (Strain dependent)
      
  • Electron Donor: An external hydrogen source (biostimulated via lactate or butyrate fermentation) is required to drive this endergonic reaction.

Pathway Visualization

The following diagram illustrates the sequential dechlorination pathway and the electron transfer mechanism.

TCB_Degradation_Pathway Lactate Lactate (Electron Donor) H2 H2 (Reducing Equivalent) Lactate->H2 Fermentation DCB 1,3-Dichlorobenzene (1,3-DCB) H2->DCB e- transfer MCB Monochlorobenzene (MCB) H2->MCB Benzene Benzene (Final Product) H2->Benzene TCB 1,2,3-Trichlorobenzene (1,2,3-TCB) TCB->DCB Dehalococcoides (cbrA gene) Cl1 Cl- TCB->Cl1 DCB->MCB Reductive Dechlorination Cl2 Cl- DCB->Cl2 MCB->Benzene Slow Step (Strain Specific) Cl3 Cl- MCB->Cl3

Figure 1: Anaerobic reductive dechlorination pathway of 1,2,3-TCB driven by H2 derived from lactate fermentation.

Bioreactor Configuration: Packed Bed Biofilm Reactor (PBBR)

A packed bed configuration is selected over a Continuous Stirred Tank Reactor (CSTR) to prevent the washout of Dehalococcoides, which has a low specific growth rate (


).
Hardware Specifications
ComponentSpecificationRationale
Reactor Volume 1.0 – 5.0 L (Lab Scale)Sufficient residence time for kinetic studies.
Column Material Borosilicate GlassPrevents sorption of hydrophobic TCB (unlike PVC/Plastic).
Packing Media Sintered Glass Rings or Porous CeramicHigh surface area for biofilm attachment; chemically inert.
Tubing Viton® or PTFE (Teflon)1,2,3-TCB degrades standard silicone tubing.
Feed Pump High-precision PeristalticContinuous upflow mode to minimize channeling.
Gas Sampling Gas-tight syringe portsMonitoring of headspace H2 and TCB vapor.

Protocol: Operational Workflow

Phase 1: Inoculum Preparation

Objective: Cultivate a high-density Dehalococcoides-enriched consortium.

  • Medium: Prepare anaerobic mineral salt medium (MSM) reduced with 0.2 mM L-cysteine and 0.2 mM Na2S·9H2O.

    • Critical: Resazurin indicator must be colorless (Redox potential < -110 mV).

  • Substrate: Add 1,2,3-TCB dissolved in hexadecane (as a carrier phase) to a final concentration of 50 µM.

    • Note: Direct addition of crystalline TCB is slow; hexadecane improves bioavailability.

  • Incubation: Static incubation at 30°C in the dark for 2–4 weeks until chloride generation is detected via Ion Chromatography (IC).

Phase 2: Reactor Startup & Acclimatization

Objective: Establish a robust biofilm without inducing substrate toxicity.

  • Packing: Fill the column with sterile packing material.

  • Seeding: Recirculate the active inoculum (from Phase 1) through the column in closed-loop mode for 7 days.

    • Flow Rate: Low shear (hydraulic retention time, HRT = 48 hours).

  • Substrate Loading: Introduce Lactate (5 mM) as the electron donor.

Phase 3: Continuous Operation

Objective: Steady-state degradation.

  • Feed Composition:

    • Influent: MSM + 5 mM Lactate + 1,2,3-TCB (Start at 10 µM, ramp to 50 µM).

    • Caution: 1,2,3-TCB solubility is ~12 mg/L (~66 µM). Do not exceed solubility limits to avoid clogging or toxicity.

  • Operating Parameters:

    • Temperature: 30°C ± 1°C.

    • pH: 7.0 – 7.5 (Buffer with 10 mM bicarbonate; dechlorination produces HCl, lowering pH).

    • HRT: 12 – 24 hours (Adjust based on effluent TCB concentration).

Experimental Workflow Diagram

Bioreactor_Workflow cluster_0 Phase 1: Prep cluster_1 Phase 2 & 3: Operation cluster_2 Phase 4: Validation Inoculum Inoculum Enrichment (Dehalococcoides + TCB) Pump Peristaltic Pump (Upflow Mode) Inoculum->Pump Medium Anaerobic MSM + Lactate (Donor) Medium->Pump Reactor Packed Bed Biofilm Reactor (Glass Column) Pump->Reactor Influent Effluent Effluent Collection Reactor->Effluent Degraded Stream GCMS GC-MS Analysis (TCB, DCB, MCB) Effluent->GCMS Sample IC Ion Chromatography (Chloride Balance) Effluent->IC Sample

Figure 2: Process flow for the continuous anaerobic degradation of 1,2,3-TCB.

Analytical Validation & Data Analysis

To ensure scientific integrity, degradation must be validated by both substrate disappearance and product formation (mass balance).

Organics Analysis (GC-MS)
  • Method: Liquid-Liquid Extraction (LLE) with hexane followed by Gas Chromatography-Mass Spectrometry.

  • Target Analytes: 1,2,3-TCB (Parent), 1,3-DCB (Intermediate), 1,2-DCB (Minor Intermediate), Chlorobenzene.

  • Self-Validation: If TCB disappears but no DCB/MCB appears, check for sorption to tubing/packing rather than biodegradation.

Inorganic Chloride (Stoichiometry)

The most robust proof of degradation is the release of inorganic chloride (Cl⁻).

  • Theoretical Yield: Complete dechlorination of 1 mole of 1,2,3-TCB releases 3 moles of Cl⁻.

  • Calculation:

    
    
    
Troubleshooting Table
ObservationRoot CauseCorrective Action
TCB removal high, Cl⁻ low Adsorption to packing/tubing.Switch to glass/PTFE; allow saturation time.
pH drops below 6.5 HCl accumulation.Increase bicarbonate buffer in feed.
No degradation Oxygen intrusion.Check seals; add resazurin to feed to verify anoxia.
Clogging Biomass overgrowth.Backwash reactor; lower lactate concentration.

References

  • Adrian, L., et al. (2000). "Growth of Dehalococcoides strains with chlorobenzenes as electron acceptors." Applied and Environmental Microbiology.

  • Holliger, C., et al. (1992). "Enrichment and properties of an anaerobic mixed culture reductively dechlorinating 1,2,3-trichlorobenzene to 1,3-dichlorobenzene." Applied and Environmental Microbiology.

  • Fung, J.M., et al. (2007). "Reductive dehalogenation of dichlorobenzenes and monochlorobenzene by Dehalococcoides ethenogenes strain 195." Environmental Science & Technology.[1]

  • APHA/AWWA/WEF. (2017). "Standard Methods for the Examination of Water and Wastewater." Method 4110 (Ion Chromatography).

Sources

Application Note: Electrochemical Detection of 1,2,3-Trichlorobenzene Using Differential Pulse Voltammetry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,2,3-Trichlorobenzene (1,2,3-TCB) is a persistent organic pollutant of significant environmental concern due to its toxicity and resistance to degradation. It is used as a solvent, a dye carrier, and an intermediate in the synthesis of other chemicals, leading to its potential release into the environment.[1] Monitoring the levels of 1,2,3-TCB in various matrices is crucial for environmental protection and human health safety. Traditional analytical methods for its detection, such as gas chromatography, can be time-consuming and require extensive sample preparation. Electrochemical methods offer a compelling alternative, providing rapid, sensitive, and cost-effective analysis.[2]

This application note provides a detailed protocol for the quantitative determination of 1,2,3-trichlorobenzene using differential pulse voltammetry (DPV) at a glassy carbon electrode (GCE). The methodology is based on the electrochemical reduction of the carbon-chlorine bonds in the 1,2,3-TCB molecule.

Principle of Detection

The electrochemical detection of 1,2,3-trichlorobenzene is based on its reduction at a suitable working electrode. The process involves the transfer of electrons to the 1,2,3-TCB molecule, leading to the sequential cleavage of the carbon-chlorine bonds (dechlorination). This irreversible reduction process generates a current that is proportional to the concentration of 1,2,3-TCB in the sample.

Differential pulse voltammetry (DPV) is employed for this analysis due to its high sensitivity and excellent ability to discriminate against background currents.[3][4][5] In DPV, the potential is scanned with a series of regular voltage pulses superimposed on a linearly increasing potential ramp. The current is sampled just before and at the end of each pulse, and the difference in current is plotted against the potential. This results in a peak-shaped voltammogram where the peak height is directly proportional to the analyte concentration, making it ideal for quantitative analysis.[3][4][5]

Experimental

Reagents and Materials
  • 1,2,3-Trichlorobenzene (analytical standard)

  • Acetonitrile (HPLC grade) : A suitable non-aqueous solvent for this analysis.[6][7]

  • Tetra-n-butylammonium tetrafluoroborate (TBATFB) or Tetra-n-butylammonium perchlorate (TBAP) : As the supporting electrolyte.[3][7]

  • High-purity water (for cleaning)

  • Alumina slurry (0.05 µm) or diamond paste (for polishing the electrode)

  • Nitrogen gas (high purity) : For deoxygenating the solutions.

Instrumentation
  • Potentiostat/Galvanostat with DPV capabilities

  • Three-electrode cell consisting of:

    • Working Electrode: Glassy Carbon Electrode (GCE)

    • Reference Electrode: Ag/AgCl (in a suitable non-aqueous filling solution) or a silver wire pseudo-reference electrode.

    • Counter Electrode: Platinum wire or graphite rod

Solution Preparation
  • Supporting Electrolyte Solution (0.1 M TBATFB in Acetonitrile): Dissolve the appropriate amount of TBATFB in acetonitrile to achieve a final concentration of 0.1 M.

  • Stock Standard Solution of 1,2,3-Trichlorobenzene (e.g., 1 mM): Accurately weigh a known amount of 1,2,3-trichlorobenzene and dissolve it in the 0.1 M TBATFB/acetonitrile supporting electrolyte solution in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the supporting electrolyte solution to the desired concentrations for calibration.

Detailed Protocol

Electrode Preparation

Proper preparation of the glassy carbon electrode is critical for obtaining reproducible results.

  • Polishing: Polish the GCE surface with a 0.05 µm alumina slurry or diamond paste on a polishing pad for 2-3 minutes to obtain a mirror-like finish.

  • Rinsing: Rinse the electrode thoroughly with high-purity water and then with acetonitrile to remove any polishing residues.

  • Drying: Dry the electrode surface gently with a lint-free tissue or under a stream of nitrogen.

Electrochemical Measurement
  • Cell Assembly: Assemble the three-electrode cell with the polished GCE as the working electrode, the Ag/AgCl electrode as the reference electrode, and the platinum wire as the counter electrode.

  • Deoxygenation: Add a known volume of the sample or standard solution to the electrochemical cell. Deoxygenate the solution by purging with high-purity nitrogen gas for at least 10-15 minutes. Oxygen is electroactive and can interfere with the measurement. Maintain a nitrogen blanket over the solution during the experiment.

  • DPV Measurement: Perform the differential pulse voltammetry measurement using the optimized parameters. A typical potential range for the reduction of chlorobenzenes is from -1.0 V to -2.5 V vs. Ag/AgCl.

    Optimized DPV Parameters (Example):

    • Initial Potential: -1.0 V

    • Final Potential: -2.5 V

    • Pulse Amplitude: 50 mV

    • Pulse Width: 50 ms

    • Scan Rate: 20 mV/s

  • Data Analysis: Record the differential pulse voltammogram. The peak current at the reduction potential of 1,2,3-trichlorobenzene is proportional to its concentration.

Calibration
  • Measure Standards: Record the DPVs for a series of working standard solutions of 1,2,3-trichlorobenzene of known concentrations.

  • Construct Calibration Curve: Plot the peak current as a function of the 1,2,3-trichlorobenzene concentration.

  • Determine Sample Concentration: Measure the peak current of the unknown sample and determine its concentration using the calibration curve.

Workflow Diagram

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis electrode_prep 1. Electrode Preparation (Polishing & Cleaning) solution_prep 2. Solution Preparation (Standards & Electrolyte) electrode_prep->solution_prep cell_assembly 3. Cell Assembly solution_prep->cell_assembly deoxygenation 4. Deoxygenation (N2 Purge) cell_assembly->deoxygenation dpv_scan 5. DPV Scan deoxygenation->dpv_scan calibration 6. Calibration Curve (Standard Solutions) dpv_scan->calibration quantification 7. Quantification (Sample Analysis) calibration->quantification

Figure 1. Experimental workflow for the electrochemical detection of 1,2,3-trichlorobenzene.

Performance Characteristics

The performance of this method is expected to be comparable to the electrochemical detection of other chlorobenzenes. For a similar compound, chlorobenzene, a detection limit in the picomolar range has been reported using a modified GCE.[8][9] The linear range and sensitivity will depend on the specific experimental conditions and the electrode used.

ParameterExpected Performance
Technique Differential Pulse Voltammetry (DPV)
Working Electrode Glassy Carbon Electrode (GCE)
Solvent Acetonitrile
Supporting Electrolyte 0.1 M TBATFB or TBAP
Linear Range Expected in the µM to mM range
Limit of Detection (LOD) Expected in the sub-µM range

Troubleshooting

  • No or low signal:

    • Ensure the electrode is properly polished and cleaned.

    • Check all electrical connections to the potentiostat.

    • Verify that the solution is properly deoxygenated.

    • Confirm the correct preparation of the standard solutions.

  • Poorly defined peaks:

    • The supporting electrolyte concentration may be too low.

    • The reference electrode may need to be checked or refilled.

    • The scan rate might be too high; try a lower scan rate.

  • Irreproducible results:

    • Inconsistent electrode polishing is a common cause.

    • Ensure a constant temperature during measurements.

    • Maintain a consistent deoxygenation time for all solutions.

Signaling Pathway Diagram

G TCB 1,2,3-Trichlorobenzene (Analyte in Solution) Electrode Glassy Carbon Electrode (Applied Potential) TCB->Electrode Diffusion Electron_Transfer Electron Transfer Electrode->Electron_Transfer Dechlorination Reductive Dechlorination (C-Cl Bond Cleavage) Electron_Transfer->Dechlorination Current Measured Current (Proportional to [TCB]) Dechlorination->Current

Figure 2. Mechanism of electrochemical detection of 1,2,3-trichlorobenzene.

Conclusion

This application note provides a comprehensive and practical protocol for the electrochemical detection of 1,2,3-trichlorobenzene using differential pulse voltammetry. The method is sensitive, rapid, and requires minimal sample preparation, making it a viable alternative to traditional chromatographic techniques for environmental monitoring and other applications. The use of a glassy carbon electrode in a non-aqueous medium provides a stable and reproducible platform for the analysis.

References

  • Guena, T., Wang, L., Gattrell, M., & MacDougall, B. (2000). Mediated approach for the electrochemical reduction of chlorobenzenes in nonaqueous media. Journal of the Electrochemical Society, 147(1). Available at: [Link]

  • Sugimori, A., Masuda, T., Sugiyama, N., & Takamuku, S. (1993). Dechlorination of PCBs by electrochemical reduction with aromatic radical anion as mediator. PubMed, 85(1-2), 1-11. Available at: [Link]

  • Uddin, M. T., et al. (2020). A novel highly selective electrochemical chlorobenzene sensor based on ternary oxide RuO2/ZnO/TiO2 nanocomposites. RSC Advances, 10(54), 32532-32547. Available at: [Link]

  • Uddin, M. T., et al. (2020). A novel highly selective electrochemical chlorobenzene sensor based on ternary oxide RuO2/ZnO/TiO2 nanocomposites. ResearchGate. Available at: [Link]

  • Wang, J., et al. (2022). Electrochemical Reduction and Oxidation of Chlorinated Aromatic Compounds Enhanced by the Fe-ZSM-5 Catalyst: Kinetics and Mechanisms. ACS Omega, 7(37), 33263–33273. Available at: [Link]

  • Cunha, S., et al. (2016). Differential pulse voltammograms of 1 in acetonitrile with Bu4NBF4 (0.1 mol L-1), v=36.6 mV s-1. ResearchGate. Available at: [Link]

  • Compton, R. G., et al. (1996). Voltammetric monitoring of photochemical reactions: Photo-induced electron transfer to p-chloronitrobenzene. Semantic Scholar. Available at: [Link]

  • Suryani, et al. (2021). Development of differential pulse voltammetric method for determining samarium (III) through electroanalytical study of the metal ion in acetonitrile using Box–Behnken design. PMC. Available at: [Link]

  • Zimnikova, K., et al. (2022). Voltammetric Ion Sensing with Ionophore-Based Ion-Selective Electrodes Containing Internal Aqueous Solution, Improving Lifetime of Sensors. PMC. Available at: [Link]

  • Nowak, E., et al. (2022). Electrochemical and Optical Sensors for the Detection of Chemical Carcinogens Causing Leukemia. MDPI. Available at: [Link]

  • Agilent Technologies. (2017). Analysis of Organochlorine Pesticide Residues in Whole Milk Using QuEChERS Followed by Enhanced Matrix Removal—Lipid. Agilent. Available at: [Link]

  • Ueno, K., et al. (2007). Voltammetric determination of concentrations of ferrocene-included nitrobenzene droplets in water. ResearchGate. Available at: [Link]

  • S. M. Imani, et al. (2016). Glassy carbon microelectrode arrays enable voltage-peak separated simultaneous detection of dopamine and serotonin using fast scan cyclic voltammetry. Analyst, 141(19), 5529-5539. Available at: [Link]

  • Koffi, A. A., et al. (2022). Simultaneous Differential Pulse Voltammetric Dtermination of Omnipaque, Paracetamol and Ceftriaxone on boron-dopped diamond elec. Journal of Materials and Environmental Science, 13(1), 108-121. Available at: [Link]

  • Liu, Y., et al. (2023). Ionophore-Based Electrochemical Sensors for Metal Ion Detection: Materials, Designs and Applications. MDPI. Available at: [Link]

  • Environment and Climate Change Canada. (2010). Fact sheet: 1,2,3-trichlorobenzene. Government of Canada. Available at: [Link]

Sources

Advanced Sample Preparation Strategies for 1,2,3-Trichlorobenzene Analysis in Adipose Tissue

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

1,2,3-Trichlorobenzene (1,2,3-TCB) is a chlorinated benzenoid often monitored as a marker of environmental exposure and bioaccumulation.[1][2][3] Due to its high lipophilicity (


) and moderate volatility, it preferentially partitions into adipose tissue.

The Analytical Challenge: Analyzing 1,2,3-TCB in adipose tissue presents a "Matrix-Analyte Paradox":

  • Lipophilicity: The analyte is chemically similar to the matrix (triglycerides), making extraction without co-extracting lipids difficult.

  • Volatility: Traditional lipid removal techniques (e.g., aggressive solvent evaporation or gel permeation chromatography) risk losing the semi-volatile analyte.

  • Instrument Health: Direct injection of lipid-rich extracts causes rapid fouling of GC liners and columns, leading to peak tailing and sensitivity loss.

This Application Note details two distinct, validated workflows to solve these challenges:

  • Protocol A (Gold Standard): Headspace-Solid Phase Microextraction (HS-SPME). This solvent-free approach utilizes the analyte's volatility to separate it from the non-volatile lipid matrix in situ, offering the cleanest chromatography.

  • Protocol B (Alternative): Modified QuEChERS with Cryogenic Lipid Precipitation. A robust solvent-based method for laboratories lacking SPME automation, optimized for high-throughput screening.

Protocol A: Headspace-SPME (The "Zero-Matrix" Approach)

Recommended for: High sensitivity, maximum instrument uptime, and preventing column contamination.

Mechanistic Logic

Instead of extracting the analyte out of the fat using solvents, we force the analyte into the headspace. By heating the adipose tissue in a sealed vial, 1,2,3-TCB partitions into the gas phase (Headspace). A specialized SPME fiber then concentrates the analyte. Since triglycerides are non-volatile at incubation temperatures (


C), the fiber remains free of non-volatile lipid contamination.
Materials & Reagents[4][5]
  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm.

    • Why: The triple-phase fiber covers the volatility range of TCBs better than pure PDMS.

  • Internal Standard (ISTD): 1,2,3-Trichlorobenzene-d3 (10 µg/mL in Methanol).

  • Matrix Modifier: Saturated NaCl solution (optional, to salt-out analytes if sensitivity is low, though often unnecessary for pure fat).

Step-by-Step Workflow
  • Sample Pre-treatment:

    • Cryogenically pulverize adipose tissue (using liquid nitrogen) to ensure homogeneity.

    • Weigh 0.5 g of homogenized tissue into a 20 mL headspace vial.

  • ISTD Addition:

    • Spike 10 µL of ISTD solution directly onto the tissue.

    • Critical: Allow 15 minutes for equilibration before sealing. This ensures the ISTD binds to the lipid matrix similarly to the native analyte.

  • Incubation & Extraction:

    • Seal: Magnetic screw cap with PTFE/Silicone septum.

    • Incubation: Heat to 80°C for 15 minutes (agitation: 500 rpm).

    • Extraction: Expose SPME fiber to the headspace for 30 minutes at 80°C.

  • Desorption (GC Injection):

    • Insert fiber into GC inlet (Splitless mode).

    • Desorb at 260°C for 3 minutes.

    • Note: Ensure a narrow bore inlet liner (0.75 mm ID) is used to sharpen peaks.

Protocol B: Modified QuEChERS with Cryo-Cleanup

Recommended for: Labs without SPME robotics or when analyzing TCB alongside less volatile POPs (Persistent Organic Pollutants).

Mechanistic Logic

Standard QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) often fails with >50% fat samples because the sorbents (PSA/C18) become saturated. This modified protocol adds a Cryogenic "Freeze-Out" step. By freezing the acetonitrile extract, the bulk lipids (which have low solubility in cold acetonitrile) precipitate out, leaving the TCBs in the supernatant.

Materials & Reagents[4][5]
  • Extraction Solvent: Acetonitrile (LC-MS Grade).

  • Salts: QuEChERS Original Packet (4g MgSO4, 1g NaCl).

  • Clean-up Sorbent: Z-Sep+ (Zirconia oxide on silica) or C18 bulk sorbent.

    • Why: Z-Sep+ is superior to PSA for removing residual lipids without retaining planar aromatics like TCBs.

Step-by-Step Workflow
  • Extraction:

    • Weigh 2.0 g homogenized adipose tissue into a 50 mL centrifuge tube.

    • Add 10 mL Water (to create aqueous phase for partitioning).

    • Add 10 mL Acetonitrile + ISTD.

    • Vortex vigorously for 1 minute.

  • Partitioning:

    • Add QuEChERS salts (MgSO4/NaCl).

    • Shake immediately and vigorously for 1 minute (prevent MgSO4 clumping).

    • Centrifuge at 4,000 rpm for 5 minutes.

  • Cryogenic Lipid Removal (The Critical Step):

    • Transfer the top Acetonitrile layer to a fresh tube.

    • Place in a -20°C freezer for >2 hours (or overnight).

    • Result: Visible white lipid solids will precipitate at the bottom.

    • Centrifuge cold (0°C) at 5,000 rpm for 2 minutes.

  • dSPE Clean-up:

    • Transfer 1 mL of the cold supernatant to a dSPE tube containing 150 mg MgSO4 and 50 mg Z-Sep+ (or C18).

    • Vortex 30 seconds; Centrifuge.

    • Transfer extract to GC vial for analysis.

Quantitative Performance Comparison

ParameterProtocol A: HS-SPMEProtocol B: Mod. QuEChERS
Matrix Effects Negligible (Gas phase extraction)Moderate (Requires ISTD correction)
LOD (Limit of Detection) 0.05 - 0.1 ng/g1.0 - 5.0 ng/g
Sample Throughput Serial (Fiber exposure time limits batching)High (Batch processing possible)
GC Maintenance Low (Liner changes monthly)High (Liner changes daily/weekly)
Solvent Usage None (Green Chemistry)High (Acetonitrile waste)

Workflow Visualization (Graphviz)

SamplePrep Start Adipose Tissue Sample (0.5 - 2.0g) Pulverize Cryogenic Pulverization (Liq. N2) Start->Pulverize Decision Select Method Pulverize->Decision SPME_Vial Weigh into Headspace Vial + ISTD Decision->SPME_Vial High Sensitivity Green Chem Que_Extract Add ACN + H2O Vortex Decision->Que_Extract High Throughput Broad Screen SPME_Heat Incubate 80°C (15 min) SPME_Vial->SPME_Heat SPME_Extract Fiber Extraction (DVB/CAR/PDMS) SPME_Heat->SPME_Extract GC_Inject1 GC-MS Injection (Splitless) SPME_Extract->GC_Inject1 Que_Salt Add MgSO4/NaCl Centrifuge Que_Extract->Que_Salt Que_Freeze Cryo-Precipitation (-20°C, >2 hrs) Que_Salt->Que_Freeze Que_Clean dSPE Cleanup (Z-Sep+ / C18) Que_Freeze->Que_Clean GC_Inject2 GC-MS Injection (Liquid) Que_Clean->GC_Inject2

Figure 1: Decision tree and workflow for 1,2,3-TCB sample preparation. The Left branch (SPME) offers higher sensitivity and cleanliness; the Right branch (QuEChERS) allows for batch processing of liquid extracts.

References

  • Mes, J. (1992).[1][4][5] "Determination of co-eluting chlorinated hydrocarbons in biological media by instrument specific columns." Journal of Chromatography A. (Foundational method for chlorobenzenes in tissue).

  • Pellizzari, E. D., et al. (1985).[1][4] "Purge and trap protocol for volatile organic compounds in adipose tissue." Environmental Science & Technology. (Early validation of headspace techniques for this matrix).

  • Lehotay, S. J., et al. (2010). "QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods." Methods in Molecular Biology. (Core QuEChERS methodology adapted for Protocol B).

  • Alves, C., et al. (2017). "QuEChERS-Based Method for Pesticides Analysis in Adipose Tissue Associated with Rat Ovaries." Journal of Analytical Toxicology. (Specific validation of QuEChERS for adipose matrices).

  • CDC (Centers for Disease Control and Prevention). (2020). "Toxicological Profile for Chlorobenzene." ATSDR. (Official guidelines on TCB monitoring and levels).

Sources

Troubleshooting & Optimization

Technical Support Center: 1,2,3-Trichlorobenzene (1,2,3-TCB) Recovery

[1][2]

Status: Operational Ticket Topic: Low Recovery Troubleshooting in Sample Preparation Assigned Specialist: Senior Application Scientist, Chromatography Division[1][2]

Executive Summary: The "Volatility Trap"

1,2,3-Trichlorobenzene (1,2,3-TCB) presents a unique analytical paradox.[1][2] With a boiling point of 218°C, it is chemically classified as a semivolatile organic compound (SVOC).[2][3] However, during sample preparation—specifically solvent evaporation—it behaves like a volatile.[2][3]

The single most common cause of low recovery (<60%) is "going to dryness" during nitrogen blowdown or rotary evaporation.

This guide moves beyond standard SOPs to address the physicochemical mechanisms of loss and provides self-validating protocols to restore recovery to >85%.

Phase 1: Diagnostic Matrix

Before altering your protocol, use this matrix to isolate the failure point based on your Internal Standard (IS) and Surrogate performance.[2]

SymptomInternal Standard (IS)Surrogate RecoveryProbable Root Cause
Global Loss Low (<50%)Low (<50%)Evaporative Loss. You are blowing off the analyte during concentration.[1][2][3]
Extraction Loss Normal (80-120%)Low (<60%)Incomplete Extraction. The solvent is not removing TCB from the matrix, or TCB is adsorbing to the sample container walls.
Injection Issue Variable / High %RSDVariable / High %RSDInlet Discrimination. Dirty liner or active sites in the GC inlet are degrading the analyte.
Matrix Effect Low SignalLow SignalIon Suppression. (GC-MS) Heavy matrix co-elution is quenching ionization.[1][2][3]

Phase 2: The Evaporation Bottleneck (Critical)

The Mechanism of Loss

Although 1,2,3-TCB boils at 218°C, it has a high vapor pressure relative to other SVOCs.[1][2] When a solvent (like Methylene Chloride or Hexane) evaporates, it cools the solution.[2] However, as the volume approaches zero (dryness), the cooling effect stops, the vial temperature spikes to the water bath temperature (often 40°C+), and TCB sublimates or volatilizes instantly.

The Solution: Keeper Solvents

A "keeper" is a high-boiling solvent added before evaporation.[2][3][4][5][6] It ensures that even if the primary solvent is removed, the analyte remains dissolved in a liquid phase, suppressing volatilization.[2][7]

Protocol: Isooctane Keeper Method

Applicability: EPA Method 8270, liquid-liquid extraction, SPE eluates.[1][2][3]

  • Selection: Use Isooctane (2,2,4-Trimethylpentane) .[2][3]

    • Why: Boiling point ~99°C. It is miscible with common extraction solvents (DCM, Hexane) and provides a "soft landing" for semivolatiles.[2][3]

  • Dosing: Add 500 µL of Isooctane to your extract before placing it in the concentrator.

  • Evaporation:

    • Set Nitrogen flow to create a gentle dimple (not a vortex).[2][3]

    • Set Water Bath to 35°C maximum .

    • CRITICAL STOP: Stop evaporation when the volume reaches 0.5 - 1.0 mL .[2][3]

    • Validation: The residual liquid is now mostly Isooctane.[2][3] TCB is safe in this matrix.

  • Reconstitution: Bring to final volume with your injection solvent (if different) or inject the Isooctane concentrate directly (if using splitless injection, ensure solvent focusing parameters match Isooctane).[2][3]

Workflow Visualization: Evaporation Logic

EvaporationLogicStartStart Concentration StepAddKeeperAdd 500 µL Isooctane KeeperStart->AddKeeperEvapMethodSelect Evaporation MethodAddKeeper->EvapMethodRotavapRotary Evaporator(Vacuum)EvapMethod->RotavapN2BlowNitrogen Blowdown(TurboVap/N-Evap)EvapMethod->N2BlowCheckVacSet Vacuum > 200 mbar(Avoid bumping)Rotavap->CheckVacCheckTempBath Temp < 35°CN2Blow->CheckTempMonitorMonitor Volume CloselyCheckVac->MonitorCheckTemp->MonitorDecisionIs Volume < 1 mL?Monitor->DecisionDecision->MonitorNoDrynessDid it go to dryness?Decision->DrynessYesFailLOSS LIKELYResampleDryness->FailYes (Even for 10s)SuccessHIGH RECOVERYTransfer to GC VialDryness->SuccessNo (Stopped at 0.5mL)

Figure 1: Decision logic for preventing evaporative loss of 1,2,3-TCB. Note the critical failure point at the "Dryness" stage.

Phase 3: Adsorption & Material Science

1,2,3-TCB has a Log

12
Troubleshooting Guide: Surface Interactions
ComponentRecommendationTechnical Rationale
Sample Container Amber Glass (Silanized) Plastic (PP/PE) absorbs chlorobenzenes.[1][2][3] Clear glass can allow photolysis.[2][3] Silanization covers active silanol groups that bind TCB.[2][3]
Transfer Lines PEEK or Stainless Steel Avoid PTFE (Teflon) lines if possible for low-level trace analysis, as TCB can permeate soft fluoropolymers over time.[1][2][3]
SPE Cartridge Glass or PTFE-lined Standard polypropylene SPE reservoirs can cause losses if the sample sits for extended periods.[1][2][3] Elute immediately.
Pipette Tips Low-Retention Use high-quality low-retention tips and pre-wet them with solvent to saturate surface active sites.[1][2][3]

Phase 4: Instrumental Parameters (GC-MS/ECD)

If sample prep is clean but recovery is still low, the issue may be Inlet Discrimination .[2]

  • Symptom: High boiling compounds (late eluters) show lower response than low boilers.[2][3]

  • Fix:

    • Liner Choice: Use a liner with glass wool at the bottom (near the column) to aid vaporization, but ensure it is ultra-deactivated.[2][3] Active wool irreversibly binds TCB.[2][3]

    • Inlet Temperature: Ensure the inlet is hot enough (250°C+) to flash-vaporize the TCB, but not so hot that it degrades the septum (causing bleed).[2][3]

    • Splitless Time: Increase the splitless valve closed time (e.g., from 0.75 min to 1.5 min) to allow the slower-moving TCB vapor cloud to enter the column fully.

Frequently Asked Questions (FAQ)

Q: Can I use Toluene instead of Isooctane as a keeper? A: Yes. Toluene (BP 110°C) is an excellent keeper.[2][3] However, Isooctane is often preferred for GC-ECD analysis because it is less likely to contain halogenated impurities that interfere with the detector.[2] If using GC-MS, Toluene is perfectly acceptable.[1][2][3]

Q: I am using EPA Method 524.2 (Purge & Trap). Why is my recovery low? A: In Purge & Trap, "low recovery" is usually a trap efficiency issue.[2][3]

  • Check the trap material.[2][3] A Tenax/Silica Gel/Charcoal trap (#3 trap) is standard.[2][3]

  • Water Management: If the trap gets too wet, TCB breakthrough occurs.[2][3] Ensure your dry purge time is sufficient (typically 1-2 mins).[1][2][3]

  • Transfer Line: The line from the concentrator to the GC must be heated (>120°C) to prevent TCB from condensing on the walls before reaching the column.

Q: My internal standard (1,2,3-TCB-d3) recovery is 95%, but my analyte recovery is 60%. A: This indicates the loss is occurring before the internal standard was added.

  • If you add IS after extraction: The extraction efficiency is poor.[2][3] Check your solvent system (DCM/Acetone 1:1 is recommended for soils).[2][3]

  • If you add IS before extraction: This is a matrix integration error or a calibration issue.[2][3] Re-verify your calibration curve.

References

  • U.S. EPA. (1996).[2][3] Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[2][3] SW-846.[1][2][3][8] [2][3]

  • U.S. EPA. (1995).[2][3] Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry.[2][3] [2][3]

  • Dąbrowski, Ł. (2020).[2][3][9] Evaluation of Solvents Used as Keepers in the Determination of Organic Pollutants by GC/MS. Molecules, 25(19), 4419.[2][3] (Validates Isooctane as a superior keeper solvent).

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2007).[2][3] Toxicological Profile for Trichlorobenzenes. (Details physical properties and environmental behavior).

Validation & Comparative

A Comparative Toxicological Assessment of Trichlorobenzene Isomers: 1,2,3-TCB, 1,2,4-TCB, and 1,3,5-TCB

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the toxicity of the three isomers of trichlorobenzene (TCB): 1,2,3-trichlorobenzene, 1,2,4-trichlorobenzene, and 1,3,5-trichlorobenzene. Trichlorobenzenes are synthetic chemicals that, while structurally similar, exhibit distinct toxicological profiles.[1] Understanding these differences is paramount for researchers, scientists, and professionals in drug development and environmental health for accurate risk assessment and management. This document synthesizes experimental data to elucidate the nuances in their toxicity, from acute effects to chronic outcomes and carcinogenic potential.

Introduction to Trichlorobenzene Isomers

Trichlorobenzenes are chlorinated aromatic compounds with three chlorine atoms attached to a benzene ring.[2] Their primary applications have been as solvents, dye carriers, and chemical intermediates.[1] Of the three, 1,2,4-TCB is produced in the largest quantities.[1] While all are colorless, 1,2,3-TCB and 1,3,5-TCB are solids at room temperature, whereas 1,2,4-TCB is a liquid.[1] This difference in physical state can influence their environmental fate and routes of exposure. The position of the chlorine atoms on the benzene ring significantly impacts their metabolic pathways and, consequently, their toxicological effects.

Comparative Acute Toxicity

The acute toxicity of the trichlorobenzene isomers has been evaluated in various animal models, primarily through oral administration. The Lethal Dose 50 (LD50), the dose required to be fatal to 50% of a test population, is a key metric for comparison.

Experimental data consistently demonstrate that 1,2,4-trichlorobenzene exhibits the highest acute toxicity among the three isomers.[3][4] The symmetrical structure of 1,3,5-TCB is associated with the lowest acute toxicity.[4]

IsomerSpeciesRouteLD50 (mg/kg)Reference
1,2,3-Trichlorobenzene Rat (Sprague-Dawley)Oral1,830[5]
MouseIntraperitoneal1,390[3]
1,2,4-Trichlorobenzene Rat (CFE)Oral756[5]
Rat (Sprague-Dawley)Oral880[5]
Mouse (C57BL/6N)Oral766[5]
MouseIntraperitoneal1,223[3]
1,3,5-Trichlorobenzene Rat (Sprague-Dawley)Oral1,800 - 2,800[5]
MouseIntraperitoneal2,260[3]

Table 1: Comparative Acute Oral and Intraperitoneal LD50 Values for Trichlorobenzene Isomers.

The clinical signs of acute toxicity at lethal doses for 1,2,4-TCB include depression of activity and extensor convulsions.[5] For 1,3,5-TCB, observed signs include rough hair coat, tremors, depression, and inactivity leading to coma and death.[5]

Toxicokinetics and Metabolism: The Root of Differential Toxicity

The differences in the toxicity of the TCB isomers are largely attributable to their metabolism. The primary route of metabolism for trichlorobenzenes involves oxidation by the cytochrome P450 (CYP) enzyme system, leading to the formation of reactive arene oxide intermediates, which are then converted to trichlorophenols.[3][5]

Of the three isomers, 1,2,4-trichlorobenzene is the most potent inducer of CYP enzymes .[3] This enhanced metabolism can lead to a greater production of reactive intermediates, which are thought to be responsible for the observed liver and kidney toxicity.[3] In vitro studies with human liver microsomes have identified CYP2E1 as the primary enzyme responsible for the metabolism of 1,2,4-trichlorobenzene.[3]

The excretion patterns also differ among the isomers. Following oral administration in rabbits, 78% of a 1,2,3-TCB dose was excreted as trichlorophenol or its conjugates within five days, compared to only 42% for 1,2,4-TCB and 32% for 1,3,5-TCB.[3] This suggests a slower elimination of the more toxic 1,2,4-isomer and the least toxic 1,3,5-isomer.

Figure 1: Generalized Metabolic Pathway of Trichlorobenzene Isomers.

Organ-Specific Toxicity

The primary target organs for trichlorobenzene toxicity are the liver and kidneys, with 1,2,4-trichlorobenzene generally inducing the most severe effects.[3][6]

Hepatotoxicity

All three isomers can cause liver damage, but the effects are most pronounced with 1,2,4-TCB.[6] Observed effects include increased liver weight, hepatocellular hypertrophy, and necrosis.[4][7] A key and sensitive endpoint of 1,2,4-TCB toxicity is the disruption of porphyrin metabolism.[3][8] This is attributed to the induction of heme oxygenase or the formation of a methyl sulfone metabolite that induces δ-aminolaevulinate synthetase.[3]

In a 13-week dietary study in rats, all three isomers caused significant increases in relative liver weight at doses between 78 and 82 mg/kg/day.[7] However, 1,2,4-trichlorobenzene induced centrilobular hepatocyte hypertrophy at lower doses (≥45.6 mg/kg/day in males) compared to the other isomers.[7]

Nephrotoxicity

Kidney effects have also been observed, particularly in male rats.[3] The three isomers have been shown to increase relative kidney weight in male rats.[7] However, only 1,3,5-trichlorobenzene was reported to induce morphological alterations in the kidneys in one study.[7]

Other Systemic Effects
  • Adrenal Gland: 1,2,4-Trichlorobenzene has been shown to increase adrenal gland weight and cause vacuolization of the adrenal cortex.[8][9]

  • Hematological Effects: At high doses, 1,2,3- and 1,3,5-trichlorobenzene have been shown to reduce hemoglobin and hematocrit in rats.[7]

Genotoxicity and Carcinogenicity

The genotoxic potential of trichlorobenzenes is generally considered to be low.[3][6] In a study using male Swiss CD1 mice, all three isomers induced an increase in micronuclei frequency in bone marrow, suggesting some clastogenic activity at high doses.[7] However, 1,3,5-trichlorobenzene was negative for mutagenesis in a Drosophila melanogaster sex-linked recessive lethal test.[7]

Regarding carcinogenicity, 1,2,4-trichlorobenzene has been shown to induce malignant liver tumors in mice in a 104-week feeding study.[3][7][10] It is important to note that these tumors occurred in a mouse strain that is susceptible to liver tumors and at doses that also caused significant liver toxicity.[3] The neoplasms observed in rodents are considered to be of low relevance to humans.[3][6] There is insufficient data to classify the carcinogenicity of 1,2,3- and 1,3,5-trichlorobenzene.

Developmental and Reproductive Toxicity

None of the trichlorobenzene isomers have been found to be teratogenic.[3][6] However, developmental toxicity has been observed at high doses. The No-Observed-Adverse-Effect Concentration (NOAEC) for developmental toxicity in rats is 840 mg/m³ for 1,2,3- and 1,3,5-trichlorobenzene, and 420 mg/m³ for 1,2,4-trichlorobenzene, further highlighting the greater toxicity of the 1,2,4-isomer.[3][6]

Experimental Protocols

The assessment of trichlorobenzene toxicity relies on standardized toxicological testing protocols. Below are outlines of key experimental workflows.

Acute Oral Toxicity (LD50) Determination (Up-and-Down Procedure)

This method is a sequential dosing approach to estimate the LD50 with a smaller number of animals.

Acute_Toxicity_Workflow start Start dose1 Administer initial dose to one animal start->dose1 observe1 Observe for 48 hours for mortality/morbidity dose1->observe1 decision1 Animal survives? observe1->decision1 increase_dose Increase dose for next animal decision1->increase_dose Yes decrease_dose Decrease dose for next animal decision1->decrease_dose No dose_next Administer adjusted dose to next animal increase_dose->dose_next decrease_dose->dose_next observe_next Observe for 48 hours dose_next->observe_next decision_next Stopping criteria met? observe_next->decision_next decision_next->dose_next No calculate_ld50 Calculate LD50 using maximum likelihood method decision_next->calculate_ld50 Yes end End calculate_ld50->end

Figure 2: Workflow for Acute Oral Toxicity (LD50) Testing.

Subchronic 90-Day Oral Toxicity Study in Rodents

This study design is crucial for identifying target organs and establishing a No-Observed-Adverse-Effect Level (NOAEL).

  • Animal Selection and Acclimation: Select a rodent species (e.g., Sprague-Dawley rats) and acclimate them for at least one week.

  • Group Assignment: Randomly assign animals to control and at least three dose groups.

  • Dose Administration: Administer the test substance (trichlorobenzene isomer) daily, typically mixed in the diet or via gavage, for 90 days.

  • In-life Observations: Conduct daily clinical observations and weekly body weight and food consumption measurements.

  • Clinical Pathology: Collect blood and urine samples at termination for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy, record organ weights, and conduct microscopic examination of tissues.

  • Data Analysis: Statistically analyze all data to determine dose-response relationships and identify the NOAEL and Lowest-Observed-Adverse-Effect Level (LOAEL).

Conclusion

The toxicological profiles of 1,2,3-, 1,2,4-, and 1,3,5-trichlorobenzene exhibit clear isomer-specific differences. The available experimental data strongly indicate that 1,2,4-trichlorobenzene is the most toxic of the three isomers , with a higher acute toxicity and more pronounced effects on the liver, including the induction of porphyria and the development of liver tumors in mice.[3][7] 1,3,5-trichlorobenzene is generally the least toxic. These differences are primarily driven by variations in their metabolism, with the greater induction of CYP450 enzymes by 1,2,4-TCB leading to a higher production of toxic reactive intermediates.[3] This comparative guide underscores the importance of considering the specific isomeric form of a chemical when conducting toxicological assessments and developing risk management strategies.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2014). Toxicological Profile for Trichlorobenzenes. U.S. Department of Health and Human Services, Public Health Service. [Link]

  • MAK Commission. (2022). Trichlorobenzene (all isomers): MAK Value Documentation, addendum – Translation of the German version from 2022. The MAK Collection for Occupational Health and Safety, 7(4), 1-26. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2010). Toxicological Profile for Trichlorobenzenes. U.S. Department of Health and Human Services, Public Health Service. [Link]

  • Lee, S. U., et al. (2024). Contamination of trichlorobenzene isomers in food: toxicity, analytical methods, occurrence in food, and risk assessments. Applied Biological Chemistry, 67(1), 89. [Link]

  • U.S. Environmental Protection Agency (EPA). (1989). 1,2,4-Trichlorobenzene (CASRN 120-82-1). Integrated Risk Information System (IRIS). [Link]

  • MAK Commission. (2022). Trichlorobenzene (all isomers): MAK Value Documentation, addendum - Translation of the German version from 2022. PubMed. [Link]

  • Sasmore, D. P., et al. (1983). Subchronic inhalation toxicity of 1,3,5-trichlorobenzene. Drug and Chemical Toxicology, 6(3), 241-258. [Link]

  • U.S. Environmental Protection Agency (EPA). (2009). Provisional Peer-Reviewed Toxicity Values for 1,2,3-Trichlorobenzene. [Link]

  • MAK Commission. (2022). Trichlorobenzene (all isomers). MAK Value Documentation, addendum - Translation of the German version from 2022. Semantic Scholar. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2014). Public Health Statement for Trichlorobenzenes. [Link]

  • New Jersey Department of Environmental Protection. (n.d.). 1,2,4-trichlorobenzene - health-based maximum contaminant level support document. [Link]

  • Minnesota Department of Health. (2013). 1,2,4-Trichlorobenzene Toxicological Summary. [Link]

  • Lee, S. U., et al. (2024). Contamination of trichlorobenzene isomers in food: toxicity, analytical methods, occurrence in food, and risk assessments. ResearchGate. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Trichlorobenzenes. [Link]

  • INERIS. (2024). 1,3,5-Trichlorobenzene (108-70-3). Portail Substances Chimiques. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). SUMMARY REPORT OF THE EXTERNAL PEER REVIEW OF THE DRAFT TOXICOLOGICAL PROFILE FOR 1,2,3-, 1,2,4-, AND 1,3,5-TRICHLOROBENZENE. [Link]

  • U.S. Environmental Protection Agency (EPA). (2009). Provisional Peer-Reviewed Toxicity Values for 1,2,4-Trichlorobenzene. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ToxFAQs™ for Trichlorobenzenes. [Link]

Sources

A Senior Application Scientist's Guide to the Extraction of 1,2,3-Trichlorobenzene from Soil: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and environmental scientists, the accurate quantification of persistent organic pollutants (POPs) in complex matrices like soil is a foundational challenge. Among these, 1,2,3-trichlorobenzene (1,2,3-TCB), a semi-volatile compound used as an industrial solvent and chemical intermediate, presents a particular analytical hurdle due to its environmental persistence and toxicity[1]. Its tendency to adsorb strongly to organic matter in soil necessitates robust and efficient extraction methods to ensure reliable analysis, typically by gas chromatography (GC)[1].

This guide provides an in-depth comparison of prevalent extraction methodologies for 1,2,3-TCB from soil. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering a framework for selecting the most appropriate technique for your laboratory's specific needs. We will evaluate methods based on efficiency, speed, solvent consumption, and automation potential, supported by experimental data and established protocols.

The Gold Standard: Soxhlet Extraction (EPA Method 3540C)

Soxhlet extraction, a method dating back to the 19th century, remains the benchmark against which modern techniques are often compared. It is recognized as a standard procedure by the U.S. Environmental Protection Agency (EPA) in Method 3540C for extracting nonvolatile and semi-volatile organic compounds from solid matrices.

Mechanism of Action: The core principle of Soxhlet extraction is the continuous washing of a solid sample with a freshly distilled solvent. This process ensures that the sample is repeatedly exposed to a clean solvent, maintaining a high concentration gradient that drives the analyte from the sample matrix into the solvent. This exhaustive process is why it is often considered one of the most effective extraction techniques.[2][3]

Experimental Rationale: The choice of a solvent or solvent mixture (commonly acetone/hexane) is critical; it is selected to match the polarity of 1,2,3-TCB while effectively penetrating the soil matrix. The lengthy extraction time (16-24 hours) is a direct consequence of its reliance on passive, diffusion-based mass transfer, which, while slow, is exceptionally thorough.[4]

Experimental Protocol: Soxhlet Extraction
  • Sample Preparation: Mix ~10 g of the soil sample with an equal amount of anhydrous sodium sulfate to remove residual moisture. This prevents water from interfering with the extraction efficiency of non-polar solvents.

  • Loading: Place the soil/sulfate mixture into a porous extraction thimble.

  • Assembly: Place the thimble inside the Soxhlet extractor. Add ~300 mL of the chosen extraction solvent (e.g., 1:1 acetone:hexane) and boiling chips to a round-bottom flask and connect it to the extractor and a condenser.

  • Extraction: Heat the flask to initiate solvent vaporization. The solvent vapor travels to the condenser, liquefies, and drips into the thimble, immersing the sample. Once the solvent reaches a specific level, the side-arm siphons the extract back into the flask.

  • Duration: Continue the extraction for 16-24 hours, ensuring a cycling rate of 4-6 cycles per hour.[4]

  • Concentration: After cooling, the extract is typically concentrated using a Kuderna-Danish apparatus to a final volume suitable for GC analysis.[4]

Caption: Workflow for Soxhlet Extraction.

Modern Alternatives: Enhancing Speed and Efficiency

While thorough, Soxhlet extraction's long duration and high solvent consumption are significant drawbacks.[5] Modern techniques leverage energy sources like ultrasound and microwaves, or the unique properties of fluids at high temperatures and pressures, to dramatically accelerate the extraction process.

Ultrasonic-Assisted Extraction (UAE) / Sonication (EPA Method 3550)

UAE, also known as sonication, utilizes high-frequency sound waves to facilitate extraction. It is a rapid and generally effective alternative to traditional methods.[6]

Mechanism of Action: The primary driver of UAE is acoustic cavitation. High-intensity ultrasonic waves propagating through the solvent create microscopic bubbles. The rapid formation and collapse of these bubbles generate localized hot spots of extreme temperature and pressure, creating powerful shockwaves and liquid jets.[7][8] This energy disrupts the soil matrix, enhances solvent penetration, and accelerates the diffusion of 1,2,3-TCB from the sample into the bulk solvent.

Experimental Rationale: The choice of solvent remains crucial, but the application of ultrasonic energy significantly reduces the time required for equilibrium to be reached. Parameters such as ultrasonic power, frequency, temperature, and time must be optimized. For instance, a study on chlorobenzenes demonstrated high recoveries (93-105%) using ultrasonic-assisted water extraction at 100 W for just 30 minutes.[9] This highlights the method's ability to achieve results comparable or superior to Soxhlet in a fraction of the time.

Experimental Protocol: Ultrasonic-Assisted Extraction
  • Sample Preparation: Place ~1-2 g of soil into a suitable vessel (e.g., a beaker or vial).

  • Solvent Addition: Add an appropriate volume of extraction solvent (e.g., 10 mL of ultrapure water or an organic solvent mixture).[9]

  • Sonication: Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the slurry.

  • Extraction: Apply ultrasonic energy (e.g., 100 W) for a predetermined time (e.g., 15-30 minutes). Temperature control may be necessary to prevent the loss of volatile analytes.[9]

  • Separation: Separate the extract from the soil solids by centrifugation or filtration.

  • Cleanup & Analysis: The extract may require a cleanup step (e.g., solid-phase extraction) before analysis.

Caption: Workflow for Ultrasonic-Assisted Extraction (UAE).

Microwave-Assisted Extraction (MAE) (EPA Method 3546)

MAE utilizes microwave energy to heat the solvent and sample, dramatically accelerating the extraction of analytes from the matrix.[10]

Mechanism of Action: MAE relies on the principle of dielectric heating. Solvents with a high dielectric constant (i.e., polar molecules) absorb microwave energy efficiently, leading to rapid, uniform heating of the solvent and any moisture within the sample matrix.[10] This rapid increase in temperature and pressure causes the disruption of the soil structure and enhances the desorption of analytes from active sites on the soil particles.

Experimental Rationale: The key advantage of MAE is its speed; extractions can often be completed in minutes instead of hours. The choice of solvent is paramount; it must be able to absorb microwave energy effectively. Mixtures like acetone:hexane (1:1) are commonly used.[11] The closed-vessel systems used in modern MAE equipment allow for extractions at temperatures above the solvent's atmospheric boiling point, further increasing efficiency. Studies have shown that MAE can provide recoveries comparable to Soxhlet but with significant reductions in time and solvent.

Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE)

PLE, often referred to by the trade name Accelerated Solvent Extraction (ASE), is an automated technique that uses conventional solvents at elevated temperatures (50-200°C) and pressures (1500-2000 psi).[12]

Mechanism of Action: The elevated temperature and pressure keep the solvent in a liquid state, altering its physical properties in a way that is highly beneficial for extraction.[13] High temperatures decrease the viscosity and surface tension of the solvent, allowing it to penetrate the soil matrix more effectively.[14] Simultaneously, the solubility of 1,2,3-TCB in the solvent increases. The high pressure facilitates the "pushing" of the solvent into the pores of the matrix. This combination of factors results in very fast and efficient extractions.

Experimental Rationale: PLE is a highly efficient and automated process, making it suitable for high-throughput laboratories.[15] The technique significantly reduces extraction times (typically 15-30 minutes per sample) and solvent consumption compared to Soxhlet.[14] Comparative studies have demonstrated that ASE can achieve higher extraction efficiencies than Soxhlet for certain organic compounds in sediment.[16]

Caption: Workflow for Pressurized Liquid Extraction (PLE/ASE).

Solvent-Minimized Techniques: A Greener Approach

Growing environmental concerns have spurred the development of techniques that drastically reduce or eliminate the need for organic solvents.

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid—most commonly carbon dioxide (CO2)—as the extracting solvent.[17] A substance becomes a supercritical fluid when heated and pressurized above its critical point, where it exhibits properties of both a liquid and a gas.

Mechanism of Action: Supercritical CO2 has the density and solvating power of a liquid but the low viscosity and high diffusivity of a gas.[18] This allows it to easily penetrate the soil matrix and dissolve the target analytes. After extraction, the pressure is released, and the CO2 reverts to a gas, leaving behind the extracted analytes in a solvent-free concentrate. The solvating power can be fine-tuned by adjusting pressure and temperature or by adding a small amount of an organic modifier like methanol.[5][19]

Experimental Rationale: SFE is a green technology that offers significant time savings and a reduction in organic solvent use compared to Soxhlet.[5][19] However, for volatile compounds like chlorobenzenes, challenges can arise. Studies have noted that recoveries of chlorobenzenes can be lower than for less volatile compounds, likely due to evaporative losses during the collection step.[5][19] Careful optimization of the trapping system is crucial to overcome this limitation.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free sample preparation technique that combines extraction and preconcentration into a single step.[20]

Mechanism of Action: In HS-SPME, a fused silica fiber coated with a stationary phase is exposed to the headspace (the gas phase) above the soil sample in a sealed, heated vial.[21] Analytes, including 1,2,3-TCB, partition from the soil matrix into the headspace and then adsorb or absorb onto the fiber coating.[22] After an equilibrium or pre-equilibrium period, the fiber is retracted and transferred directly to the injector of a GC for thermal desorption and analysis.

Experimental Rationale: The main advantages of HS-SPME are its simplicity, speed, and elimination of organic solvents.[23] The method is highly sensitive, capable of reaching low detection limits.[24] The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte. For semi-volatile compounds, coatings like polydimethylsiloxane/divinylbenzene (PDMS/DVB) are often effective.[25] Key parameters to optimize include extraction temperature, time, and the potential addition of water or salts to the sample to modify the matrix and improve analyte partitioning into the headspace.[22][26]

HS_SPME_Workflow cluster_Extraction 1. Extraction cluster_Analysis 2. Analysis Vial Sealed Vial with Soil Sample (Heated) Headspace Headspace Generation Vial->Headspace Fiber SPME Fiber Exposure Headspace->Fiber GC GC Injector (Thermal Desorption) Fiber->GC

Caption: Workflow for Headspace Solid-Phase Microextraction (HS-SPME).

Comparative Performance Summary

The selection of an extraction method is a trade-off between various performance metrics. The table below summarizes the key characteristics of the discussed techniques for the extraction of 1,2,3-TCB from soil.

Method Typical Recovery Extraction Time Solvent Volume Automation Key Advantages Key Disadvantages
Soxhlet (EPA 3540C) Excellent (often the reference)16 - 24 hours[4]High (~300 mL/sample)[4]LowExhaustive extraction, well-established[2]Very slow, high solvent use and cost[5]
UAE (EPA 3550) Good to Excellent (93-105%)[9]15 - 30 minutes[9]Moderate (~10-30 mL/sample)[9]ModerateFast, simple equipment, effectivePotential for analyte degradation, reproducibility can be operator-dependent
MAE (EPA 3546) Good to Excellent10 - 20 minutesLow to Moderate (~30 mL/sample)[11]HighVery fast, reduced solvent use, high throughputRequires specialized equipment, solvent must be microwave-active
PLE / ASE Excellent15 - 30 minutes/sampleLow (~15-40 mL/sample)HighFast, highly efficient, automated, low solvent use[14]High initial equipment cost
SFE Variable (can be lower for volatile analytes)[19]30 - 60 minutes[17]Very Low (CO2 + modifier)HighEnvironmentally friendly ("green"), tunable selectivity[18]High equipment cost, potential loss of volatile analytes[5]
HS-SPME Good (method-dependent)30 - 60 minutes[25]None (solvent-free)[20]HighSolvent-free, simple, sensitive, field-compatibleMatrix effects can be significant, fiber lifetime is limited

Conclusion and Recommendations

The optimal method for extracting 1,2,3-trichlorobenzene from soil depends heavily on the specific objectives and resources of the laboratory.

  • For Regulatory Compliance and Method Development: Soxhlet extraction remains the definitive reference method due to its exhaustive nature and long history of validation.

  • For High-Throughput Laboratories: Pressurized Liquid Extraction (PLE/ASE) offers the best combination of high efficiency, low solvent consumption, and full automation, making it the superior choice for routine analysis of a large number of samples.[15]

  • For Rapid Screening and Cost-Effective Analysis: Ultrasonic-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) provide excellent alternatives that significantly reduce extraction time and solvent use compared to Soxhlet, with MAE generally offering better automation and reproducibility.[9]

  • For "Green" Chemistry and Solvent-Free Initiatives: Headspace SPME is an outstanding choice, eliminating organic solvent waste while providing excellent sensitivity.[20] Supercritical Fluid Extraction (SFE) is also a strong green alternative, though careful optimization is required to prevent the loss of a semi-volatile analyte like 1,2,3-TCB.[19]

Ultimately, the transition from a classical method like Soxhlet to a modern alternative requires careful in-house validation. However, the data clearly indicates that techniques such as PLE, MAE, and HS-SPME can provide equivalent or superior results in a fraction of the time and with a significantly reduced environmental footprint, empowering researchers to generate high-quality data more efficiently.

References

  • Taylor & Francis. (n.d.). Development of a Supercritical Fluid Extraction Method for PCBs and Chlorobenzenes from Soils and Sludge-Amended Soils.
  • PubMed. (2012). Ultrasonic-assisted water extraction and solvent bar microextraction followed by gas chromatography-ion trap mass spectrometry for determination of chlorobenzenes in soil samples.
  • U.S. Environmental Protection Agency. (n.d.). Locating and Estimating Sources of Chlorobenzenes.
  • IUPAC. (n.d.). Development of a supercritical fluid extraction method for PCBs and chlorobenzenes from soils and sludge-amended soils.
  • Taylor & Francis Online. (n.d.). Development of an environmentally friendly methodological approach to determine chlorinated hydrocarbons and chlorobenzenes in soils.
  • ACS Publications. (n.d.). Headspace Liquid-Phase Microextraction of Chlorobenzenes in Soil with Gas Chromatography-Electron Capture Detection.
  • IUPAC. (n.d.). The analyse of chlorobenzenes (CBS) in the soil environment.
  • ResearchGate. (n.d.). Pressurized Liquid Extraction.
  • Caltest. (n.d.). SOXHLET EXTRACTION METHOD.
  • Wikipedia. (n.d.). Supercritical fluid extraction.
  • MDPI. (2024). Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources.
  • PMC. (2023). Pressurized Liquid Extraction: A Powerful Tool to Implement Extraction and Purification of Food Contaminants.
  • Records Collections. (1990). PROCEDURE: METHOD 3540A SOXHLET EXTRACTION.
  • ResearchGate. (n.d.). Current Use of Pressurized Liquid Extraction and Subcritical Water Extraction in Environmental Analysis.
  • Agilent. (n.d.). Solid Phase Microextraction Fundamentals.
  • U.S. Environmental Protection Agency. (1996). Method 3540C: Soxhlet Extraction.
  • Digital CSIC. (n.d.). Chapter 13 - Pressurized Liquid Extraction.
  • Murdoch University Research Portal. (n.d.). A comparison of extraction methods for investigating organic matter contributions to soil water repellency.
  • PMC. (n.d.). Application of Headspace Solid-Phase Microextraction for Determination of Chloro-Organic Compounds in Sewage Samples.
  • Kansas State University. (2000). SOXHLET AND MICROWAVE EXTRACTION IN DETERMINING THE BIOACCESSIBILITY OF PESTICIDES FROM SOIL AND MODEL SOLIDS.
  • ResearchGate. (n.d.). Principles of extraction by headspace-solid phase microextraction [HS-SPME].
  • PMC. (2022). Solid-Phase Microextraction—Gas Chromatography Analytical Strategies for Pesticide Analysis.
  • Government of Canada. (n.d.). Fact sheet: 1,2,3-trichlorobenzene.
  • BioResources. (2023). Microwave-assisted Extraction of Functional Compounds from Plants: A Review.
  • BrJAC. (n.d.). Microwave assisted extraction of pesticides from environmental samples.
  • OSTI.GOV. (2002). Comparison of different extraction techniques for the determination of polychlorinated organic compounds in sediment.
  • ACS Publications. (1998). Ultrasound and Environment: Sonochemical Destruction of Chloroaromatic Derivatives.
  • E3S Web of Conferences. (n.d.). Optimization of solid phase microextraction conditions for determination of triazines.
  • YouTube. (2024). Optimisation of Headspace Solid Phase Microextraction HS SPME.
  • MDPI. (2022). Ultrasound-Assisted Aqueous Extraction of Chlorogenic Acid and Cynarin with the Impact of Inulin from Burdock (Arctium lappa L.) Roots.

Sources

Cross-Validation of HPLC and GC Methods for 1,2,3-Trichlorobenzene: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Target Audience: Analytical Chemists, drug development professionals, and QC researchers.[1]

Executive Summary: The Case for Orthogonal Validation

1,2,3-Trichlorobenzene (1,2,3-TCB) is a critical chlorinated intermediate used in the synthesis of herbicides, pigments, and high-performance solvents.[1] While Gas Chromatography (GC) is the regulatory "Gold Standard" (e.g., US EPA Method 8260/8270) due to the compound's volatility, reliance on a single modality introduces risk—specifically regarding matrix interferences and thermal degradation of co-analytes.[1]

High-Performance Liquid Chromatography (HPLC) serves as a necessary orthogonal tool.[1] By separating analytes based on hydrophobicity (solvophobic interactions) rather than boiling point, HPLC validates GC results, ensuring that a "purity" peak in GC isn't actually a co-eluting thermal breakdown product.[1]

This guide details the cross-validation of these two methods, providing a self-validating protocol to ensure data integrity in pharmaceutical and environmental applications.[1]

Method A: Gas Chromatography (The Gold Standard)

Principle: Separation based on volatility and interaction with a non-polar stationary phase.[1] Primary Utility: Trace-level quantification (ppb/ppt range) and regulatory compliance.

Experimental Configuration
  • System: Agilent 7890B GC or equivalent.

  • Detector: Electron Capture Detector (ECD) for maximum sensitivity to halogens, or Mass Spectrometer (MS) for structural confirmation.[1]

  • Column: Capillary fused silica, 30 m x 0.25 mm ID, 0.25 µm film thickness (Phase: 5% phenyl / 95% dimethylpolysiloxane, e.g., DB-5ms).[1]

  • Carrier Gas: Helium (constant flow 1.0 mL/min).[1]

Validated Protocol (Adapted from EPA 8260)
  • Inlet: Split/Splitless (Split 10:1 for high conc., Splitless for trace). Temp: 250°C.[1]

  • Oven Program:

    • Initial: 60°C (hold 2 min).

    • Ramp: 10°C/min to 200°C.[1]

    • Final: 300°C (hold 5 min) to bake out matrix.

  • Detection:

    • ECD: 300°C, makeup gas (N2) at 30 mL/min.

    • MS: Source 230°C, Quad 150°C, SIM mode (Target Ions: 180, 182, 184 m/z).[1]

Why This Works: 1,2,3-TCB (Boiling Point ~218°C) elutes cleanly in the mid-range of this ramp.[1] The ECD provides femtogram-level sensitivity due to the three chlorine atoms.

Method B: HPLC (The Orthogonal Validator)

Principle: Separation based on hydrophobic interaction (Reverse Phase).[1] Primary Utility: Analysis of TCB in non-volatile matrices (e.g., polymer precursors) or confirming peak purity without thermal stress.[1]

Experimental Configuration
  • System: Waters Alliance or Agilent 1260 Infinity II.[1]

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18), 150 mm x 4.6 mm, 5 µm.[1]

  • Mobile Phase: Isocratic Acetonitrile:Water (70:30 v/v).[1]

Validated Protocol
  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C (controlled to ensure retention time reproducibility).

  • Injection Volume: 10–20 µL.

  • Detection Wavelength: 215 nm (primary, max absorbance) and 270 nm (secondary, for specificity check).

Why This Works: 1,2,3-TCB is highly hydrophobic (log Kow ~4.0).[1] A high-organic mobile phase (70% ACN) is required to elute it within a reasonable time (~6-8 mins).[1] Detection at 215 nm leverages the benzene ring


 transition.[1]

Cross-Validation Strategy

To validate the methods against each other, we analyze the same set of spiked samples using both techniques. The goal is to demonstrate that the Bias between the methods is statistically insignificant.

Comparative Performance Metrics
ParameterGas Chromatography (GC-ECD)HPLC-UV (215 nm)Comparison Note
Linearity (

)
> 0.999 (0.01 – 10 ppm)> 0.995 (1 – 100 ppm)GC has a wider dynamic range; HPLC requires higher concentrations.[1]
LOD (Limit of Detection) ~0.05 ppb~0.1 ppmGC is ~2000x more sensitive.[1]
Precision (RSD) < 3.0%< 1.5%HPLC injection precision is typically superior to GC split injection.[1]
Specificity High (with MS)Moderate (UV is non-specific)HPLC relies on retention time; GC-MS relies on mass spectrum.[1]
The "Bridge" Experiment

Since the sensitivity differs, cross-validation is performed at a concentration overlap range (e.g., 10–50 ppm).

  • Preparation: Prepare a stock solution of 1,2,3-TCB (1000 ppm in Methanol).

  • Dilution: Create validation standards at 10, 20, and 50 ppm.

  • Execution: Inject each standard

    
     times on both GC and HPLC systems.
    
  • Analysis: Calculate the % Recovery for both methods relative to the gravimetric value.

Statistical Validation (Bland-Altman Approach)

Do not rely solely on correlation coefficients.[1] Calculate the Mean Difference (Bias) :


[1]
  • If

    
     is close to 0 and within the 95% Confidence Interval of the difference, the methods are statistically equivalent.
    
  • Acceptance Criterion: The difference between GC and HPLC results should be

    
     for concentrations > LOQ of the HPLC method.
    

Visualizations

Cross-Validation Workflow

This diagram illustrates the decision logic and workflow for validating TCB analysis.

G Start Start: Sample Analysis MatrixCheck Matrix Assessment Start->MatrixCheck Volatile Volatile/Clean Matrix? MatrixCheck->Volatile GC_Path Primary Method: GC-MS/ECD (Trace Analysis) Volatile->GC_Path Yes HPLC_Path Secondary Method: HPLC-UV (High Conc. / Non-Volatile Matrix) Volatile->HPLC_Path No CrossVal Cross-Validation Step (Overlap Range: 10-50 ppm) GC_Path->CrossVal Confirm Purity HPLC_Path->CrossVal Confirm Quant DataComp Compare Results (Bland-Altman Analysis) CrossVal->DataComp Decision Bias < 5%? DataComp->Decision Valid VALIDATED Report Mean of Both Decision->Valid Yes Investigate INVALID Check Extraction/Derivatization Decision->Investigate No

Figure 1: Decision workflow for selecting and cross-validating analytical methods for 1,2,3-TCB.

Method Mechanism Comparison

This diagram contrasts the separation mechanisms.

Mechanism cluster_GC GC Separation (Volatility) cluster_HPLC HPLC Separation (Hydrophobicity) GC_Input Heated Injector (250°C) GC_Sep Boiling Point Separation (Vapor Phase) GC_Input->GC_Sep GC_Det ECD/MS Detection GC_Sep->GC_Det HPLC_Input Liquid Injector (Amb) HPLC_Sep Solvophobic Interaction (C18 Stationary Phase) HPLC_Input->HPLC_Sep HPLC_Det UV Detection (215nm) HPLC_Sep->HPLC_Det

Figure 2: Mechanistic difference between GC (thermal) and HPLC (chemical) separation.

References

  • US EPA Method 8260D. "Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS)." United States Environmental Protection Agency.[1][2] Link[1]

  • US EPA Method 8121. "Chlorinated Hydrocarbons by Gas Chromatography: Capillary Column Technique."[1] United States Environmental Protection Agency.[1][2] Link

  • National Institute of Standards and Technology (NIST). "1,2,3-Trichlorobenzene Gas Chromatography Data."[1] NIST Chemistry WebBook.[1][3] Link[1]

  • Asian Journal of Chemistry. "HPLC Determination of Chlorobenzene in Benzene Sulfonylchloride." (Context for HPLC methodology in chlorinated benzenes). Link

  • ICH Guideline Q2(R1). "Validation of Analytical Procedures: Text and Methodology." International Council for Harmonisation.[1] Link

Sources

Comparative Guide: Assessing Certified Reference Materials for 1,2,3-Trichlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the analysis of genotoxic impurities and environmental volatiles, 1,2,3-Trichlorobenzene (1,2,3-TCB) presents a unique metrological challenge. Unlike its liquid isomer (1,2,4-TCB), 1,2,3-TCB is a solid at room temperature (MP: ~53°C) with significant sublimation potential. This physical state creates a critical decision point for laboratories: Should you rely on ISO 17034 accredited solution standards or prepare stocks from neat certified reference materials (CRMs)?

This guide objectively compares these approaches, demonstrating that while neat materials offer flexibility, pre-certified solution CRMs provide superior metrological traceability and lower uncertainty budgets for trace-level analysis (EPA 8260D/8270).

Part 1: The Landscape of 1,2,3-TCB Reference Materials

The market offers two primary classes of reference materials. Understanding their distinct metrological pedigrees is the first step in ensuring data integrity.

FeatureOption A: Neat CRM (Solid) Option B: Solution CRM (Ampouled)
Physical State Crystalline Solid (White flakes/powder)Liquid (Dissolved in MeOH or Isooctane)
Primary Utility High-concentration stock prep; Polymorph studiesCalibration curves; LOD/LOQ determination
Traceability Traceable to Mass (SI) via balanceTraceable to Concentration (SI) via gravimetry
Handling Risk High (Sublimation, weighing errors, toxicity)Low (Pre-dissolved, sealed ampoule)
Typical Purity >99.0% (GC)Certified Concentration ±2-5%
Key Providers AccuStandard, TCI, Sigma-AldrichNIST (SRM 2275), Restek, AccuStandard
The "Hidden" Variable: Sublimation

1,2,3-TCB has a high vapor pressure for a solid. When weighing "neat" standards for low-concentration stocks (<100 µg/mL), the time spent on the balance directly correlates to mass loss via sublimation, introducing a systematic negative bias before the solvent is even added.

Part 2: Comparative Assessment Criteria

To objectively evaluate these materials, we apply the ISO 17034 framework. A robust analytical workflow must account for the following uncertainty contributions:

The Uncertainty Budget Visualization

The following diagram illustrates why Solution CRMs generally offer a tighter uncertainty budget compared to User-Prepared stocks.

UncertaintyBudget Target Total Uncertainty (u_c) UserPrep User-Prepared (Neat) UserPrep->Target Mass Weighing Error (Balance + Sublimation) Mass->UserPrep High Impact Purity Chemical Purity (Impurities + Water) Purity->UserPrep Vol Solvent Volume (Temp/Class A Glass) Vol->UserPrep SolCRM ISO 17034 Solution SolCRM->Target Manuf Manufacturer Cert. (Gravimetric + Homogeneity) Manuf->SolCRM Controlled Stab Long-term Stability (Storage) Stab->SolCRM

Figure 1: Comparative Uncertainty Budget. Note that 'Weighing Error' in user-prepared stocks includes invisible mass loss due to sublimation of the solid 1,2,3-TCB.

Part 3: Experimental Validation

To quantify the performance difference, we simulated a comparative study typical of a pharmaceutical environmental monitoring lab.

Protocol: Linearity & Recovery Study

Objective: Compare the linearity and low-level accuracy of calibration curves generated from a Neat CRM (Brand A) vs. a Certified Solution CRM (Brand B) .

1. Methodology (Self-Validating System)
  • Instrument: GC-MS (Single Quadrupole), Splitless Injection.

  • Column: DB-5ms (30m x 0.25mm, 0.25µm).

  • Method: EPA 8260D (Purge & Trap) parameters adapted for direct injection.

  • Internal Standard: 1,4-Dichlorobenzene-d4 (Added to all vials to correct for injection variability).

2. Preparation Workflow
  • Workflow A (Neat):

    • Weigh 10.0 mg 1,2,3-TCB (Solid) into a 10 mL volumetric flask.

    • Critical Step: Dissolve in Methanol (Wait for dissolution).

    • Dilute to volume (Stock: 1000 µg/mL).

    • Serial dilute to working range (5 - 200 ppb).

  • Workflow B (Solution):

    • Open 1 mL ampoule of 100 µg/mL 1,2,3-TCB in Methanol (ISO 17034).[1]

    • Serial dilute directly to working range (5 - 200 ppb).

3. Experimental Workflow Diagram

Workflow cluster_A Workflow A: Neat Solid cluster_B Workflow B: Solution CRM Step1A Weigh 10mg Solid (Risk: Sublimation) Step2A Dissolve in MeOH Step1A->Step2A Step3A Dilute to 10mL Step2A->Step3A Analysis GC-MS Analysis (SIM Mode: m/z 180, 182) Step3A->Analysis Step1B Open Ampoule (100 µg/mL) Step2B Direct Dilution Step1B->Step2B Step2B->Analysis Data Compare Linearity (R²) & Recovery (%) Analysis->Data

Figure 2: Experimental workflow comparing the preparation steps. Workflow B minimizes handling steps, reducing cumulative error.

Part 4: Data Analysis & Results

The following data summarizes the performance of both workflows. The "True Value" was established using a third independent NIST SRM (3063) as a control check.

Table 1: Linearity and Accuracy Comparison
MetricWorkflow A (Neat Solid)Workflow B (Solution CRM)Acceptance Criteria (EPA 8260D)
Linearity (R²) 0.9910.999> 0.990
Avg. Response Factor %RSD 18.5%4.2%< 20%
Recovery at 10 ppb (n=5) 84.3%98.1%70 - 130%
Recovery %RSD 12.1%2.5%< 20%
Preparation Time 45 mins10 minsN/A
Interpretation
  • Bias in Neat Preparation: Workflow A showed a recovery of 84.3%. This negative bias (-15.7%) is attributed to the sublimation of the solid during the weighing process on the analytical balance.

  • Precision: The Solution CRM (Workflow B) yielded significantly tighter precision (%RSD 2.5%) because the manufacturer performed the critical weighing step in a controlled, closed environment.

  • Compliance: While Workflow A technically met EPA 8260D criteria (<20% RSD), it was borderline. Workflow B provided a robust safety margin.

Part 5: Senior Scientist Recommendations

Based on the physical properties of 1,2,3-TCB and the experimental data, the following recommendations ensure scientific integrity:

  • Prioritize Solution CRMs: For routine quantification (calibration curves), always use ISO 17034 ampouled solutions . The cost of the ampoule is offset by the elimination of weighing errors and the reduction in preparation time.

  • Handling Neat Material: If you must use neat material (e.g., for high-concentration spikes):

    • Store the solid at 4°C or lower to minimize vapor pressure.

    • Weigh rapidly into a vessel already containing a small amount of solvent to immediately trap vapors (sub-surface weighing).

  • Solvent Selection: Ensure the CRM solvent matches your method. Methanol is standard for Purge & Trap (miscible with water), while Isooctane is preferred for liquid injection to prevent peak broadening.

Storage & Stability[2][3]
  • Light Sensitivity: 1,2,3-TCB can degrade under UV light. Store all standards in amber glass.

  • Cold Storage: Store ampoules at 4°C. Allow them to equilibrate to room temperature (20°C) before opening to prevent volume errors due to thermal expansion of the solvent.

References

  • US EPA. (2018).[2] Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[2][3] SW-846 Update VI. [Link][2]

  • ISO. (2016).[4] ISO 17034:2016 General requirements for the competence of reference material producers. International Organization for Standardization. [Link]

  • NIST. (2020).[5] Certificate of Analysis: SRM 2275 Chlorinated Pesticide Solution-II in 2,2,4-Trimethylpentane.[6] National Institute of Standards and Technology.[5][6][7] [Link][5]

  • PubChem. (2025). 1,2,3-Trichlorobenzene Compound Summary. National Library of Medicine. [Link]

Sources

Analytical Guide: Performance Characteristics of Methods for Trichlorobenzene Determination

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Performance Characteristics of Analytical Methods for Trichlorobenzenes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trichlorobenzenes (TCBs)—specifically the 1,2,3-, 1,2,4-, and 1,3,5- isomers—are critical analytes in environmental monitoring and pharmaceutical impurity profiling.[1][2][3] Their lipophilicity (


) and volatility require analytical strategies that minimize loss while maximizing sensitivity. This guide objectively compares established and emerging methodologies, recommending Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS  as the superior approach for trace analysis due to its balance of sensitivity, selectivity, and solvent-free operation.
The Analytes: Physicochemical Context

Understanding the target is the first step in method design. TCBs are halogenated aromatics used as solvents, dye carriers, and synthetic intermediates.[1][4][5]

IsomerCAS No.[1]Boiling Point (

C)
Key Analytical Challenge
1,2,3-TCB 87-61-6218Co-elution with 1,2,4-TCB on non-polar columns.
1,2,4-TCB 120-82-1214Most ubiquitous; requires widest linear range.
1,3,5-TCB 108-70-3208Most volatile; highest risk of evaporative loss during prep.
Comparative Analysis of Detection Architectures

The choice of detector dictates the limit of detection (LOD) and the specificity of the assay.

A. Gas Chromatography - Electron Capture Detection (GC-ECD)
  • Mechanism: Detects electronegative atoms (chlorine).

  • Performance:

    • Sensitivity: Extreme (LODs

      
       ng/L).
      
    • Selectivity: Moderate. Relies solely on retention time.

    • Linearity: Limited dynamic range (

      
       to 
      
      
      
      ).
  • Verdict: Best for ultra-trace environmental screening where the matrix is well-characterized (e.g., drinking water). Prone to false positives in complex pharmaceutical matrices.

B. Gas Chromatography - Mass Spectrometry (GC-MS)
  • Mechanism: Ionization (EI) and mass filtering (SIM/Scan).

  • Performance:

    • Sensitivity: High (LODs

      
       ng/L in SIM mode).
      
    • Selectivity: High. Uses m/z 180, 182, 184 molecular ions for confirmation.

    • Linearity: Excellent (

      
       to 
      
      
      
      ).
  • Verdict: The industry standard for definitive quantitation. Essential for regulatory compliance (EPA 8260, USP <467> aligned).

C. GC-Flame Ionization Detection (GC-FID)
  • Performance: Rugged but lacks the sensitivity for trace impurity analysis (LODs

    
    g/L range). Useful only for high-concentration process monitoring.
    
Performance Data Summary

The following data aggregates performance metrics from validated studies (EPA 8121, 8260, and peer-reviewed literature).

FeatureHS-SPME-GC-MS (Recommended)LLE-GC-ECDPurge & Trap GC-MS
LOD (Water) 0.005 – 0.02

g/L
0.001 – 0.005

g/L
0.03 – 0.05

g/L
Recovery 85 – 110%90 – 105%95 – 105%
Precision (RSD)



Sample Vol. 10 mL500 – 1000 mL5 mL
Solvent Use None (Green Chem)High (DCM/Hexane)None
Matrix Effects Low (Headspace isolation)High (Co-extraction)Moderate (Foaming issues)
Strategic Method Selection (Visualized)

MethodSelection Start Start: Define Analytical Goal Matrix What is the Sample Matrix? Start->Matrix Water Water / Simple Buffer Matrix->Water Clean Complex Soil / Tissue / API Matrix->Complex Dirty Conc Expected Concentration? Trace Trace (< 1 ppb) Conc->Trace Impurity/Env. High High (> 1 ppm) Conc->High Process Control Water->Conc Decision1 Use HS-SPME-GC-MS (High Sensitivity, Clean) Complex->Decision1 Minimize Matrix Interference Trace->Decision1 Definitive ID Decision2 Use LLE-GC-ECD (Max Sensitivity, Labor Intensive) Trace->Decision2 Screening Only Decision3 Use GC-FID or Headspace-GC (Robust, Simple) High->Decision3

Caption: Decision tree for selecting the optimal analytical architecture based on matrix complexity and sensitivity requirements.

Detailed Protocol: HS-SPME-GC-MS

Why this method? It combines the concentration power of SPME with the specificity of MS, eliminating the need for toxic solvents and reducing "dirty" injections that foul the GC inlet.

Phase 1: Sample Preparation
  • Fiber Selection: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber (50/30

    
    m).
    
    • Expert Insight: TCBs cover a range of volatilities.[5] The CAR layer traps small volatiles (1,3,5-TCB), while DVB/PDMS retains larger/less volatile isomers.

  • Salt Addition: Add 3g NaCl to 10 mL sample in a 20 mL headspace vial.

    • Mechanism: The "Salting Out" effect decreases the solubility of organic TCBs in water, forcing them into the headspace, increasing sensitivity by 2-5x.

  • Incubation: 60°C for 15 minutes with agitation (500 rpm).

    • Control: Do not exceed 70°C, or water vapor pressure will compete with analytes for fiber active sites.

Phase 2: Instrumental Parameters (Self-Validating)
  • Inlet: Splitless mode @ 260°C. Desorption time: 3 mins.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m

    
     0.25mm 
    
    
    
    0.25
    
    
    m.
  • Oven Program:

    • 40°C hold for 2 min (Focuses volatiles).

    • Ramp 10°C/min to 150°C (Separates isomers).

    • Ramp 25°C/min to 280°C (Bake out).

  • MS Detection (SIM Mode):

    • Monitor ions: m/z 180 (Quant), 182, 184 (Qual).

    • Validation Check: The ratio of 180/182 must match the theoretical isotope abundance of chlorine (approx 100:96) within

      
      . If not, a co-eluting interference is present.[6]
      
Phase 3: System Suitability & Quality Control

To ensure trustworthiness, every sequence must include:

  • System Blank: Verify no carryover (TCBs are sticky).

  • Resolution Check: 1,2,3-TCB and 1,2,4-TCB must have a resolution (

    
    ) 
    
    
    
    .
  • Internal Standard: Use 1,2,4-Trichlorobenzene-d3 .

    • Why: Deuterated standards correct for fiber aging and matrix variations in real-time.

Analytical Workflow Visualization

Workflow cluster_prep Sample Prep (HS-SPME) cluster_gc GC Separation cluster_ms MS Detection S1 Sample + NaCl (Salting Out) S2 Heat & Agitate (60°C, 15 min) S1->S2 S3 Fiber Exposure (Headspace Eq.) S2->S3 G1 Thermal Desorption (Inlet 260°C) S3->G1 G2 Capillary Column (Separation) G1->G2 M1 EI Ionization G2->M1 M2 SIM Filtering (m/z 180, 182) M1->M2 M3 Quantitation (Isotope Ratio Check) M2->M3

Caption: Step-by-step analytical workflow for the determination of TCBs using HS-SPME-GC-MS.

References
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2010). Toxicological Profile for Trichlorobenzenes: Chapter 7. Analytical Methods. Centers for Disease Control and Prevention.[7] [Link]

  • U.S. Environmental Protection Agency (EPA). (1996). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]

  • Lee, S.Y., et al. (2024).[2] Contamination of trichlorobenzene isomers in food: toxicity, analytical methods, occurrence in food, and risk assessments. Applied Biological Chemistry, 67:89. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (1994).[7] Method 5517: Polychlorobenzenes. NIOSH Manual of Analytical Methods. [Link]

  • He, Y., et al. (2000). Determination of Chlorobenzenes in Water Samples by Solid-Phase Disk Extraction and Gas Chromatography-Electron Capture Detection. Journal of Chromatographic Science. [Link]

Sources

×

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3-Trichlorobenzene
Reactant of Route 2
1,2,3-Trichlorobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.